molecular formula C24H26F3N7O2 B15586746 AUZ 454

AUZ 454

Cat. No.: B15586746
M. Wt: 501.5 g/mol
InChI Key: PWDLXPJQFNVTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AUZ 454 is a useful research compound. Its molecular formula is C24H26F3N7O2 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-9,14H,10-13,15H2,1H3,(H2,28,29,32)(H2,30,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLXPJQFNVTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AUZ 454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AUZ 454, also identified as K03861, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive technical overview of the mechanism of action of this compound, synthesizing available preclinical data. It details the molecular interactions, cellular effects, and the underlying signaling pathways modulated by this compound. This guide is intended to serve as a resource for researchers in oncology and cell cycle biology, providing both established data and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound functions as a type II inhibitor of CDK2, a key serine/threonine kinase that governs the G1/S phase transition of the cell cycle. Unlike type I inhibitors that compete directly with ATP in the active state of the kinase, type II inhibitors bind to the inactive, DFG-out conformation of the kinase. This mode of inhibition offers a distinct advantage in terms of selectivity. This compound exerts its inhibitory effect by competing with the binding of activating cyclins, specifically Cyclin E and Cyclin A, to CDK2.[1] This prevents the formation of the active CDK2/cyclin complex, a critical step for the phosphorylation of downstream substrates that drive DNA replication and cell division.

Binding Affinity and Potency

Quantitative analysis of the binding affinity of this compound to CDK2 demonstrates a high degree of potency. The dissociation constant (Kd) has been determined through various assays, with slight variations reported across different studies and for different forms of the CDK2 enzyme.

Parameter Value Assay Conditions Reference
Kd for CDK28.2 nMNot Specified[1]
Kd for CDK2 (WT)50 nMCell-free assay
Kd for CDK2 (C118L)18.6 nMCell-free assay
Kd for CDK2 (A144C)15.4 nMCell-free assay
Kd for CDK2 (C118L/A144C)9.7 nMCell-free assay

The CDK2 Signaling Pathway: The Target of this compound

The primary signaling pathway disrupted by this compound is the CDK2-mediated cell cycle progression pathway. In a normal cell cycle, the transition from the G1 to the S phase is tightly regulated. Growth factor signaling leads to the expression of Cyclin D, which complexes with CDK4/6 to phosphorylate and inactivate the Retinoblastoma protein (pRb). This initial phosphorylation event releases some E2F transcription factors, which in turn drive the expression of Cyclin E.

Cyclin E then binds to CDK2, and the resulting complex further phosphorylates pRb, leading to its complete inactivation and the release of the remaining E2F. This release of E2F transcription factors is the critical switch that initiates the transcription of genes required for DNA synthesis and S-phase entry.

This compound intervenes by preventing the activation of CDK2 by Cyclin E. This maintains pRb in its active, hypophosphorylated state, bound to E2F. Consequently, the transcription of S-phase genes is repressed, leading to a cell cycle arrest at the G1/S checkpoint.

CDK2_Signaling_Pathway CDK2 Signaling Pathway and Point of this compound Inhibition GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Induces pRb_E2F pRb-E2F Complex (Active - Growth Suppressive) CyclinD_CDK46->pRb_E2F Phosphorylates p_pRb p-pRb (Partially Inactivated) pRb_E2F->p_pRb E2F_free_initial E2F p_pRb->E2F_free_initial Releases pp_pRb pp-pRb (Hyperphosphorylated - Inactive) p_pRb->pp_pRb CyclinE Cyclin E E2F_free_initial->CyclinE Induces Transcription CyclinE_CDK2 Cyclin E / CDK2 (Active Kinase) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Binds CyclinE_CDK2->p_pRb Hyperphosphorylates E2F_free_final E2F pp_pRb->E2F_free_final Releases S_Phase_Genes S-Phase Gene Transcription E2F_free_final->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition AUZ454 This compound AUZ454->CyclinE_CDK2 Inhibits

Figure 1: Simplified schematic of the CDK2 signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy of this compound

The anti-proliferative effects of this compound have been demonstrated in renal cell carcinoma cell lines, Caki-1 and ACHN.[1][2] These studies have shown that this compound can inhibit cell growth and colony formation in a CDK2-dependent manner.

Assay Cell Lines Concentration of this compound Duration Observed Effect Reference
Cell Proliferation (CCK-8)Caki-1, ACHN10-20 µM1, 2, 3, and 4 daysInhibition of cell proliferation[1]
Colony FormationCaki-1, ACHN10 µM24 hours (treatment)Decrease in colony formation[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (CCK-8)

This protocol is a generalized procedure based on standard CCK-8 assay methods and the reported experimental conditions for this compound.

Objective: To quantify the effect of this compound on the proliferation of Caki-1 and ACHN cells.

Materials:

  • Caki-1 and ACHN cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (K03861)

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Caki-1 and ACHN cells in complete culture medium.

    • Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 10 µM and 20 µM. Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

    • Incubate the plates for 1, 2, 3, and 4 days.

  • CCK-8 Assay:

    • At the end of each incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell proliferation relative to the vehicle control for each concentration and time point.

CCK8_Workflow CCK-8 Cell Proliferation Assay Workflow Seed_Cells Seed Cells in 96-well Plate (5,000 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_AUZ454 Treat with this compound (10-20 µM) or Vehicle Incubate_24h->Treat_AUZ454 Incubate_Days Incubate for 1-4 Days Treat_AUZ454->Incubate_Days Add_CCK8 Add CCK-8 Solution (10 µL/well) Incubate_Days->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Read_Absorbance Measure Absorbance at 450 nm Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data (% Proliferation vs. Control) Read_Absorbance->Analyze_Data

Figure 2: Workflow for the CCK-8 cell proliferation assay to evaluate the efficacy of this compound.
Colony Formation Assay

This protocol is based on the methodology described in the study by Chen et al. (2018), which utilized K03861 (this compound).[2]

Objective: To assess the long-term effect of this compound on the clonogenic survival of Caki-1 and ACHN cells.

Materials:

  • Caki-1 and ACHN cell lines

  • Complete culture medium

  • 6-well cell culture plates

  • This compound (K03861)

  • DMSO (vehicle control)

  • Paraformaldehyde (for fixing)

  • Crystal violet solution (0.1%)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Caki-1 and ACHN cells in complete culture medium.

    • Seed 600 cells per well into 6-well plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with 10 µM this compound or a vehicle control.

  • Incubation:

    • Incubate the plates for two weeks, replacing the medium with fresh medium containing the inhibitor or vehicle every 3-4 days.

  • Colony Staining and Counting:

    • After two weeks, wash the wells with PBS.

    • Fix the colonies with paraformaldehyde for 30 minutes.

    • Wash the wells with PBS.

    • Stain the colonies with 0.1% crystal violet solution.

    • Wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the colony formation efficiency for the treated and control groups.

    • Express the results as a percentage of the vehicle-treated control.

Colony_Formation_Workflow Colony Formation Assay Workflow Seed_Cells Seed Cells in 6-well Plate (600 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_AUZ454 Treat with this compound (10 µM) or Vehicle Incubate_24h->Treat_AUZ454 Incubate_2w Incubate for 2 Weeks (with medium changes) Treat_AUZ454->Incubate_2w Fix_Colonies Fix Colonies (Paraformaldehyde) Incubate_2w->Fix_Colonies Stain_Colonies Stain Colonies (0.1% Crystal Violet) Fix_Colonies->Stain_Colonies Count_Colonies Count Colonies Stain_Colonies->Count_Colonies Analyze_Data Analyze Data (% Colony Formation vs. Control) Count_Colonies->Analyze_Data

Figure 3: Step-by-step workflow for the colony formation assay with this compound.
Western Blot Analysis of pRb Phosphorylation

This is a generalized protocol for assessing the phosphorylation status of the Retinoblastoma protein (pRb) following treatment with a CDK2 inhibitor.

Objective: To determine if this compound inhibits the phosphorylation of pRb in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., Caki-1, ACHN)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-pRb (e.g., Ser807/811), anti-total-pRb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Wash the membrane and apply chemiluminescent substrate.

    • Visualize protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-pRb signal to total pRb and the loading control.

In Vivo Data

As of the current literature review, there is no publicly available in vivo efficacy or pharmacokinetic data for this compound (K03861). Further studies are required to evaluate the therapeutic potential of this compound in animal models.

Conclusion and Future Directions

This compound is a potent type II CDK2 inhibitor that effectively disrupts the CDK2/Cyclin E/pRb signaling axis, leading to G1 cell cycle arrest. Its ability to inhibit the proliferation and clonogenic survival of cancer cell lines in vitro highlights its potential as an anti-cancer agent.

Future research should focus on:

  • Comprehensive in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant cancer models.

  • Investigation of the effect of this compound on pRb phosphorylation and other downstream targets of CDK2 via Western blotting and other molecular biology techniques.

  • Cell cycle analysis using flow cytometry to confirm G1 arrest upon treatment with this compound.

  • Exploring potential combination therapies to enhance the anti-tumor activity of this compound.

This technical guide provides a solid foundation for understanding the mechanism of action of this compound and serves as a starting point for further preclinical development of this promising CDK2 inhibitor.

References

The Function of AUZ454: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AUZ454, also known as K03861, is a potent and specific type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By competing with the binding of activating cyclins, AUZ454 effectively halts the kinase activity of the CDK2 complex, a key regulator of cell cycle progression. This targeted inhibition leads to cell cycle arrest, primarily at the G1/S transition, and has demonstrated anti-proliferative effects in various cancer cell lines. Furthermore, AUZ454 has been shown to influence other cellular processes, including meiosis and viral replication, highlighting its potential as a versatile research tool and a basis for therapeutic development. This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of AUZ454.

Core Function and Mechanism of Action

AUZ454 is a small molecule inhibitor that targets the ATP-binding pocket of CDK2. Unlike type I inhibitors that bind to the active conformation of the kinase, AUZ454 is a type II inhibitor, meaning it binds to the inactive, DFG-out conformation of CDK2. This binding mode prevents the conformational changes required for kinase activation, even in the presence of cyclin partners (e.g., Cyclin E and Cyclin A). The primary mechanism of action of AUZ454 is the competitive inhibition of cyclin binding to CDK2.[1] This disruption of the CDK2-cyclin complex formation is critical for its inhibitory effect on cell cycle progression.

The inhibition of CDK2 by AUZ454 leads to a cascade of downstream effects, primarily centered on the regulation of the G1 to S phase transition in the cell cycle. Key downstream targets of the CDK2/cyclin E complex include the Retinoblastoma protein (Rb), Forkhead box protein O1 (FOXO1), and the CDK inhibitor p27Kip1. By preventing the phosphorylation of these substrates, AUZ454 maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA replication. This ultimately leads to a G1/S phase cell cycle arrest and an inhibition of cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data reported for AUZ454 (K03861).

Table 1: Binding Affinity (Kd) of AUZ454 for CDK2 Variants

CDK2 VariantKd (nM)Reference
Wild-Type (WT)8.2, 50[2]
C118L Mutant18.6
A144C Mutant15.4
C118L/A144C Mutant9.7

Table 2: In Vitro Efficacy (IC50) of AUZ454

Cell Line / TargetIC50Reference
Ba/F3 expressing FLT3-ITD~1 nM[3]
Wild-type Ba/F3> 100 nM[3]
Human Cytomegalovirus (HCMV) Replication1.028 µM[3]
Caki-1 (human kidney cancer cell line)10-20 µM (inhibitory effect)[2]
ACHN (human kidney cancer cell line)10-20 µM (inhibitory effect)[2]

Key Experimental Findings and Protocols

Inhibition of Cancer Cell Proliferation

AUZ454 has been shown to inhibit the proliferation of various cancer cell lines, particularly those dependent on CDK2 activity for their growth. For instance, it selectively inhibits the proliferation of Ba/F3 cells expressing an FMS-related tyrosine kinase 3 internal-tandem duplication (FLT3-ITD) over wild-type cells.[3] It also shows inhibitory effects on renal cancer cell lines Caki-1 and ACHN.[2]

Experimental Protocol: Cell Proliferation Assay (CCK8)

A common method to assess the anti-proliferative effects of AUZ454 is the Cell Counting Kit-8 (CCK8) assay.

  • Cell Seeding: Seed cancer cells (e.g., Caki-1, ACHN) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of AUZ454 (e.g., 10-20 µM) or a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).[2]

  • CCK8 Reagent Addition: Add CCK8 solution to each well and incubate for a specified period (typically 1-4 hours) according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Cell Cycle Arrest

As a CDK2 inhibitor, AUZ454 is expected to induce cell cycle arrest at the G1/S boundary.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with AUZ454 at the desired concentration and for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G0/G1 phase would indicate a G1/S arrest.

Effects on Meiosis

AUZ454 has been shown to affect meiosis in mouse oocytes. At a concentration of 10 µM, it inhibits spindle organization, chromosome alignment in meiosis I, and prevents egg activation.[3]

Experimental Protocol: In Vitro Mouse Oocyte Maturation

  • Oocyte Collection: Collect germinal vesicle (GV)-stage oocytes from the ovaries of female mice.

  • In Vitro Maturation: Culture the oocytes in a suitable maturation medium.

  • AUZ454 Treatment: Add AUZ454 (10 µM) to the maturation medium.[3]

  • Assessment of Meiotic Progression: At different time points, assess the meiotic stage of the oocytes by observing morphological changes (e.g., germinal vesicle breakdown, polar body extrusion) under a microscope.

  • Immunofluorescence: Fix the oocytes and perform immunofluorescence staining for key meiotic proteins (e.g., tubulin for spindle visualization, DAPI for chromosomes) to analyze spindle morphology and chromosome alignment.

Inhibition of Viral Replication

AUZ454 has been found to inhibit the replication of human cytomegalovirus (HCMV) in primary human monocyte-derived macrophages with an IC50 of 1.028 µM.[3]

Experimental Protocol: HCMV Plaque Reduction Assay

  • Cell Seeding: Seed primary human monocyte-derived macrophages in a multi-well plate.

  • Virus Infection: Infect the cells with a known titer of HCMV.

  • Compound Treatment: After viral adsorption, wash the cells and add a medium containing different concentrations of AUZ454.

  • Incubation: Incubate the infected cells for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization and Counting: Fix and stain the cells with a solution that allows visualization of viral plaques (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by AUZ454 and a general experimental workflow for its evaluation.

AUZ454_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase_Entry S Phase Entry CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase_Genes S Phase Genes E2F->S_Phase_Genes activates transcription pRb p-Rb pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb further phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication AUZ454 AUZ454 AUZ454->CyclinE_CDK2 inhibits CyclinE Cyclin E CyclinE->CyclinE_CDK2

Caption: Mechanism of action of AUZ454 in G1/S cell cycle progression.

AUZ454_Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cellular_Mechanism Cellular Mechanism cluster_Functional_Outcomes Functional Outcomes Kinase_Assay Biochemical Kinase Assay (CDK2 activity) Target_Engagement Target Engagement Assays Kinase_Assay->Target_Engagement Cell_Proliferation Cell Proliferation Assay (e.g., CCK8) Functional_Outcomes Functional_Outcomes Cell_Proliferation->Functional_Outcomes Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cellular_Mechanism Cellular_Mechanism Cell_Cycle_Analysis->Cellular_Mechanism Western_Blot Western Blot (p-Rb, Cyclin E, etc.) Downstream_Signaling Analysis of Downstream Signaling Western_Blot->Downstream_Signaling Target_Engagement->Downstream_Signaling Downstream_Signaling->Functional_Outcomes Apoptosis_Assay Apoptosis Assay Colony_Formation Colony Formation Assay Functional_Outcomes->Apoptosis_Assay Functional_Outcomes->Colony_Formation

Caption: General experimental workflow for characterizing AUZ454.

Clinical Status

As of the latest available information, there is no evidence of AUZ454 (K03861) having entered clinical trials. Searches of clinical trial registries did not yield any results for this compound. Its use appears to be confined to preclinical research settings.

Conclusion

AUZ454 is a valuable chemical probe for studying the biological roles of CDK2. Its well-defined mechanism of action as a type II inhibitor and its potent activity make it a useful tool for dissecting the complexities of the cell cycle and related processes. The data presented in this guide underscore its utility in cancer research, reproductive biology, and virology. While it has not progressed to clinical trials, the insights gained from studies using AUZ454 contribute to the broader understanding of CDK2 as a therapeutic target. Further research may yet uncover new applications for this potent and specific inhibitor.

References

Unveiling the Binding Affinity of AUZ454 to CDK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AUZ454 (also known as K03861), a potent type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A comprehensive understanding of the interaction between small molecule inhibitors and their protein targets is paramount in the field of drug discovery and development. This document provides a detailed overview of the quantitative binding data, the experimental methodologies employed for its determination, and the broader context of the CDK2 signaling pathway.

Core Data: AUZ454-CDK2 Binding Affinity

The binding affinity of AUZ454 for CDK2 has been quantitatively characterized, demonstrating its potency as an inhibitor. The dissociation constant (Kd) serves as a key metric for this interaction. The data presented below is compiled from biochemical assays that elucidate the strength of the binding between AUZ454 and wild-type CDK2, as well as several mutant forms.

Target ProteinDissociation Constant (Kd) in nM
CDK2 (Wild-Type)50 nM[1][2]
CDK2 (C118L mutant)18.6 nM[1][2]
CDK2 (A144C mutant)15.4 nM[1][2]
CDK2 (C118L/A144C double mutant)9.7 nM[1][2]
CDK28.2 nM[3][3]

Note: The slight variation in the reported Kd for wild-type CDK2 may be attributed to different experimental conditions or assay formats.

Mechanism of Action

AUZ454 is classified as a type II kinase inhibitor.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors such as AUZ454 stabilize an inactive conformation of the kinase.[2] Specifically, AUZ454 binds to the "DFG-out" conformation of CDK2, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its position in the active state.[2] This mode of inhibition is significant as it is competitive with the binding of activating cyclins, such as Cyclin E and Cyclin A, which are essential for CDK2's enzymatic activity.[1][3]

Experimental Protocols

The determination of the binding affinity of AUZ454 to CDK2 involves sophisticated biochemical and biophysical techniques. Below is a detailed methodology based on the key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the heat changes that occur upon the binding of a ligand (AUZ454) to a protein (CDK2). This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Recombinant human CDK2 (wild-type and mutants)

  • AUZ454 (K03861) compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

Procedure:

  • Sample Preparation:

    • Dialyze the purified CDK2 protein extensively against the assay buffer.

    • Dissolve AUZ454 in 100% DMSO to create a high-concentration stock solution and then dilute it in the assay buffer to the final desired concentration. The final DMSO concentration in the sample cell should be matched in the titrant to minimize heat of dilution effects.

  • Instrument Setup:

    • Set the experimental temperature, typically at 25°C.

    • Set the stirring speed to ensure proper mixing without generating significant frictional heat.

  • Titration:

    • Load the CDK2 solution into the sample cell of the calorimeter.

    • Load the AUZ454 solution into the injection syringe.

    • Perform an initial small injection to account for any initial artifacts, which is then discarded from the data analysis.

    • Carry out a series of injections of the AUZ454 solution into the CDK2 solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry, and thermodynamic parameters.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of AUZ454's action and the methodologies to characterize it, the following diagrams are provided.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Phase Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates Rb Retinoblastoma Protein (Rb) Cyclin_D_CDK46->Rb Cyclin_D_CDK46->Rb E2F E2F Transcription Factors Rb->E2F Cyclin_E Cyclin E Synthesis E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A Synthesis E2F->Cyclin_A promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A activates CDK2_Cyclin_E->Rb phosphorylates (hyper) S_Phase_Entry S Phase Entry and DNA Replication CDK2_Cyclin_E->S_Phase_Entry promotes CDK2_Cyclin_A->S_Phase_Entry maintains AUZ454 AUZ454 AUZ454->CDK2_Cyclin_E inhibits binding AUZ454->CDK2_Cyclin_A p21_p27 p21 / p27 (CKIs) p21_p27->Cyclin_D_CDK46 inhibits p21_p27->CDK2_Cyclin_E inhibits

Caption: CDK2 signaling pathway in the G1/S phase transition.

Kinase_Inhibition_Assay_Workflow Workflow for Kinase Inhibition Assay (e.g., ADP-Glo) Start Start: Prepare Reagents Prepare_Inhibitor 1. Prepare serial dilution of AUZ454 Start->Prepare_Inhibitor Dispense_Inhibitor 2. Dispense AUZ454 dilutions into assay plate Prepare_Inhibitor->Dispense_Inhibitor Add_Kinase 3. Add CDK2 enzyme to the plate Dispense_Inhibitor->Add_Kinase Incubate_1 4. Pre-incubate inhibitor and enzyme Add_Kinase->Incubate_1 Add_Substrate_ATP 5. Initiate reaction by adding Substrate/ATP mixture Incubate_1->Add_Substrate_ATP Incubate_2 6. Incubate for kinase reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction 7. Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate_2->Stop_Reaction Incubate_3 8. Incubate to allow for ATP depletion Stop_Reaction->Incubate_3 Add_Detection_Reagent 9. Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Add_Detection_Reagent Incubate_4 10. Incubate for signal development Add_Detection_Reagent->Incubate_4 Read_Luminescence 11. Measure luminescence signal Incubate_4->Read_Luminescence Analyze_Data 12. Analyze data to determine IC50/Kd Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A representative experimental workflow for a kinase inhibition assay.

References

An In-Depth Technical Guide to the Discovery and Synthesis of K03861, a Potent Type II CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of K03861 (also known as AUZ454), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the mechanism of action, quantitative biological data, and relevant experimental protocols to support further research and development in the field of oncology and cell cycle regulation.

Introduction: Targeting the Cell Cycle with K03861

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1/S phase transition and DNA replication.[2] K03861 has emerged as a significant research tool and potential therapeutic lead due to its specific mechanism of inhibiting CDK2. It is classified as a type II inhibitor, which binds to the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket of active kinases.[3][4]

Discovery of K03861

The discovery of K03861 stemmed from efforts to identify novel scaffolds for CDK2 inhibition. While the specific high-throughput screening campaign that led to its initial identification is not detailed in the public domain, the development of aminopyrimidine-phenyl urea-based inhibitors has been a strategy in the pursuit of potent and selective CDK inhibitors.[5] Structure-based drug design and medicinal chemistry optimization, likely guided by co-crystal structures of related inhibitors with CDK2, would have played a crucial role in refining the lead compounds to yield K03861's specific chemical architecture.

Synthesis of K03861

Logical Workflow for the Synthesis of K03861:

K03861_Synthesis_Workflow cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Synthesis of Intermediate C cluster_3 Alternative Synthesis of K03861 A1 4-Aminophenol A3 4-((2-Aminopyrimidin-4-yl)oxy)aniline A1->A3 Nucleophilic Aromatic Substitution A2 2-Amino-4-chloropyrimidine A2->A3 K03861 K03861 A3->K03861 Urea (B33335) Formation B1 4-Methyl-3-(trifluoromethyl)aniline B3 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene B1->B3 Phosgenation B2 Phosgene or equivalent B2->B3 B3->K03861 C1 4-Amino-2-(trifluoromethyl)benzoic acid C3 (4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)methanamine C1->C3 Amide coupling, then reduction C2 1-Methylpiperazine C2->C3 D1 4-((2-Aminopyrimidin-4-yl)oxy)aniline (Intermediate A) D4 K03861 D1->D4 Urea Formation D2 (4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)methanamine (Intermediate C) D2->D4 D3 Phosgene or equivalent D3->D4

Caption: A plausible synthetic workflow for K03861.

Mechanism of Action

K03861 exerts its inhibitory effect on CDK2 through a distinct mechanism that sets it apart from many other kinase inhibitors.[6]

  • Type II Inhibition: It binds to the inactive "DFG-out" conformation of CDK2, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[3][4] This induces a conformational change that is incompatible with substrate binding and catalytic activity.

  • Competition with Cyclin Binding: K03861 has been shown to compete with the binding of activating cyclins (Cyclin E and Cyclin A) to CDK2.[7] This is a key aspect of its mechanism, as the association with a cyclin partner is a prerequisite for CDK2 activation.

  • Slow Off-Rate: Type II inhibitors often exhibit slow off-rates, leading to a prolonged duration of target inhibition.[5]

Signaling Pathway of CDK2 Inhibition by K03861:

CDK2_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by K03861 CyclinE Cyclin E CDK2_active CDK2/Cyclin E (Active) CyclinE->CDK2_active CDK2_inactive CDK2 (Inactive) CDK2_inactive->CDK2_active CDK2_inhibited CDK2-K03861 Complex (Inactive DFG-out) CDK2_inactive->CDK2_inhibited pRb p-Rb CDK2_active->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1_S_transition G1/S Phase Transition E2F->G1_S_transition Promotes K03861 K03861 K03861->CDK2_inactive Binds to K03861->CDK2_active Prevents formation of CDK2_inhibited->G1_S_transition Blocks

Caption: K03861 inhibits CDK2, preventing Rb phosphorylation and blocking the G1/S transition.

Biological Activity and Data

K03861 is a potent inhibitor of CDK2, demonstrating high affinity for both the wild-type enzyme and clinically relevant mutant forms.

Table 1: Binding Affinity (Kd) of K03861 for CDK2 Variants

CDK2 VariantKd (nM)Reference(s)
CDK2 (Wild Type)50[6]
CDK2 (C118L)18.6[6]
CDK2 (A144C)15.4[6]
CDK2 (C118L/A144C)9.7[6]

In cellular assays, K03861 has been shown to inhibit the proliferation of cancer cell lines, particularly those that are dependent on CDK2 activity. For example, it has demonstrated inhibitory effects on Caki-1 and ACHN renal cancer cells.[7][8] It has also been shown to strongly inhibit the growth of ER-negative breast cancer cells.[5][]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of K03861.

CDK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Experimental Workflow:

CDK2_Kinase_Assay_Workflow Start Prepare Reagents: - CDK2/Cyclin A2 enzyme - Kinase buffer - ATP - Substrate (e.g., Histone H1) - K03861 serial dilutions Step1 Add inhibitor (or DMSO) to 384-well plate Start->Step1 Step2 Add CDK2/Cyclin A2 enzyme Step1->Step2 Step3 Add Substrate/ATP mix to initiate reaction Step2->Step3 Step4 Incubate at room temperature (e.g., 10-60 min) Step3->Step4 Step5 Add ADP-Glo™ Reagent to deplete unused ATP Step4->Step5 Step6 Incubate at room temperature (e.g., 40 min) Step5->Step6 Step7 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step6->Step7 Step8 Incubate at room temperature (e.g., 30 min) Step7->Step8 End Read luminescence Step8->End

Caption: Workflow for a luminescent-based CDK2 kinase inhibition assay.

Materials:

  • CDK2 Assay Kit (e.g., BPS Bioscience, #79599) or individual components:

    • Purified recombinant CDK2/CyclinA2 enzyme

    • CDK substrate peptide (e.g., Histone H1)

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • K03861

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of K03861 in kinase buffer.

  • In a 384-well plate, add 1 µL of each K03861 dilution or DMSO (vehicle control).[6]

  • Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.[6]

  • To initiate the reaction, add 2 µL of a substrate/ATP mixture.[6]

  • Incubate the plate at room temperature for a predetermined time (e.g., 10-60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3, MCF-7)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • K03861

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Prepare serial dilutions of K03861 in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of K03861 or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Biolayer Interferometry (BLI) for CDK2-Cyclin Binding

BLI is an optical biosensing technique that measures real-time biomolecular interactions. It can be used to determine the effect of inhibitors on the binding kinetics of CDK2 and its cyclin partners.

Materials:

  • BLI instrument (e.g., Octet® system)

  • Biotinylated CDK2

  • Cyclin A

  • Streptavidin (SA) biosensors

  • K03861

  • Assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.05% Tween 20)[10]

Procedure:

  • Hydrate the SA biosensors in the assay buffer.

  • Load the biotinylated CDK2 onto the SA biosensors.

  • Establish a baseline by dipping the biosensors into wells containing assay buffer with or without a fixed concentration of K03861.

  • Associate the CDK2-loaded biosensors with varying concentrations of Cyclin A (in the presence or absence of K03861) and record the binding response.

  • Dissociate the complex by moving the biosensors back into the baseline wells and record the dissociation.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (KD). Compare the kinetics in the presence and absence of K03861 to elucidate its effect on CDK2-cyclin binding.[11]

Conclusion

K03861 is a valuable chemical probe for studying the biological roles of CDK2. Its potency, selectivity, and well-defined type II mechanism of action make it a powerful tool for cell cycle research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CDK2 inhibition and to design next-generation inhibitors with improved pharmacological properties.

References

An In-depth Technical Guide to AUZ 454: A Type II CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AUZ 454, also known as K03861, is a potent and selective Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). As a critical regulator of cell cycle progression, particularly at the G1/S phase transition, CDK2 is a key target in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the formal name N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-urea[1]. Its chemical identity and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

IdentifierValue
Formal Name N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-urea[1]
Synonyms K03861[2]
CAS Number 853299-07-7[1]
Molecular Formula C₂₄H₂₆F₃N₇O₂[1]
SMILES CN1CCN(CC2=C(C(F)(F)F)C=C(NC(NC3=CC=C(OC4=NC(N)=NC=C4)C=C3)=O)C=C2)CC1[1]
InChI Key PWDLXPJQFNVTNL-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 501.5 g/mol [1]
Appearance A solid[1]
Purity ≥98%
Solubility DMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL[1]
Storage Store at -20°C[3]

Biological Activity and Mechanism of Action

This compound is characterized as a Type II inhibitor of CDK2, which means it binds to the inactive "DFG-out" conformation of the kinase[4]. This mode of inhibition is distinct from Type I inhibitors that target the active "DFG-in" conformation. By binding to the inactive state, this compound competes with the binding of activating cyclins, thereby preventing the phosphorylation of downstream substrates and halting cell cycle progression[2].

The biological activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.

Table 3: Biological Activity of this compound

Target/AssayValue
CDK2 (Wild Type) Binding Affinity (Kd) 50 nM[1]
CDK2 (C118L) Binding Affinity (Kd) 18.6 nM[1]
CDK2 (A144C) Binding Affinity (Kd) 15.4 nM[1]
CDK2 (C118L/A144C) Binding Affinity (Kd) 9.7 nM[1]
FLT3-ITD expressing Ba/F3 cells (IC₅₀) ~0.001 µM[1]
Wild-type Ba/F3 cells (IC₅₀) > 0.1 µM[1]
Human Cytomegalovirus (HCMV) Replication (IC₅₀) 1.028 µM[1]

Signaling Pathways

CDK2 and Cell Cycle Regulation

CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its activity is tightly controlled by cyclins E and A. The binding of these cyclins to CDK2, followed by phosphorylation by CDK-activating kinase (CAK), leads to the activation of the CDK2/cyclin complex. This complex then phosphorylates various substrates, including the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.

CDK2_Cell_Cycle_Pathway CDK2 Signaling in Cell Cycle Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb E2F E2F pRb->E2F inhibits pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates S_Phase_Genes S-Phase Gene Expression CyclinE_CDK2->S_Phase_Genes activates CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes S_Phase_Genes->DNA_Replication AUZ454 This compound AUZ454->CyclinE_CDK2 inhibits AUZ454->CyclinA_CDK2 inhibits p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits p21_p27->CyclinA_CDK2 inhibits

CDK2 signaling pathway in cell cycle progression.
FLT3-ITD Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML). The downstream signaling pathways activated by FLT3-ITD include the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound has shown potent inhibitory activity against cells expressing FLT3-ITD.

FLT3_ITD_Signaling_Pathway FLT3-ITD Signaling Pathway in AML FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K activates RAS RAS FLT3_ITD->RAS activates STAT5 STAT5 FLT3_ITD->STAT5 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation AUZ454 This compound AUZ454->Proliferation inhibits

FLT3-ITD signaling pathway in AML.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for assays relevant to the characterization of this compound.

CDK2 Kinase Assay (Generic Protocol)

This protocol describes a general method for measuring the kinase activity of CDK2 and the inhibitory effect of compounds like this compound.

CDK2_Kinase_Assay_Workflow CDK2 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK2/Cyclin E - Kinase Buffer - ATP - Substrate (e.g., Histone H1) - this compound dilutions Start->Prepare_Reagents Add_Components Add to 96-well plate: - CDK2/Cyclin E - Kinase Buffer - this compound or vehicle (DMSO) Prepare_Reagents->Add_Components Incubate1 Pre-incubate at room temperature Add_Components->Incubate1 Add_ATP Add ATP to initiate reaction Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Stop reaction (e.g., add EDTA) Incubate2->Stop_Reaction Detection Detect phosphorylation (e.g., ADP-Glo, radioactivity) Stop_Reaction->Detection Analyze Analyze data to determine IC₅₀ Detection->Analyze End End Analyze->End

Workflow for a generic CDK2 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Reconstitute recombinant human CDK2/Cyclin E enzyme in kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare a stock solution of the substrate (e.g., Histone H1) in an appropriate buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the CDK2/Cyclin E enzyme solution to each well.

    • Add the desired concentration of this compound or vehicle (DMSO) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in the ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Generic CCK-8 Protocol)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., Ba/F3 cells expressing FLT3-ITD).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

Human Cytomegalovirus (HCMV) Replication Assay (Generic Protocol)

This protocol provides a general framework for evaluating the antiviral activity of this compound against HCMV.

Methodology:

  • Cell Seeding and Infection:

    • Seed human foreskin fibroblasts (HFFs) in a 96-well plate and grow to confluence.

    • Infect the confluent HFF monolayer with HCMV at a specific multiplicity of infection (MOI).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment:

    • After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh culture medium containing serial dilutions of this compound or a vehicle control.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for several days (e.g., 7-10 days) until cytopathic effects (CPE) are visible in the control wells.

  • Quantification of Viral Replication:

    • Viral replication can be quantified by various methods, including:

      • Plaque Reduction Assay: Staining the cell monolayer with crystal violet to visualize and count viral plaques.

      • qPCR: Quantifying the amount of viral DNA in the cell lysate or supernatant.

      • Reporter Virus Assay: Using a recombinant HCMV expressing a reporter gene (e.g., GFP or luciferase) and measuring the reporter signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound is a valuable research tool for investigating the role of CDK2 in cell cycle regulation and its potential as a therapeutic target in diseases such as cancer and viral infections. Its well-defined chemical structure, potent biological activity, and specific mechanism of action make it an ideal probe for cellular and in vivo studies. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of CDK2 biology and the therapeutic potential of its inhibitors.

References

AUZ454: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AUZ454 (also known as K03861) is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. By competing with the binding of activating cyclins, AUZ454 effectively halts the kinase activity of CDK2, leading to cell cycle arrest, primarily at the G1/S transition. This technical guide provides an in-depth overview of the mechanism of action of AUZ454, its impact on cell cycle regulation, and detailed protocols for key experimental assays used to characterize its function.

Introduction to AUZ454 and its Target: CDK2

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the transition from the G1 (first gap) phase to the S (synthesis) phase, as well as in the progression through the S phase. The activity of CDK2 is tightly regulated by its association with regulatory cyclin partners, primarily Cyclin E and Cyclin A. Dysregulation of the CDK2-cyclin axis is a common hallmark of many human cancers, making it an attractive target for therapeutic intervention.

AUZ454 is a small molecule inhibitor that specifically targets CDK2. It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, a feature that can confer greater selectivity compared to ATP-competitive type I inhibitors.[1]

Mechanism of Action

AUZ454 inhibits CDK2 activity by competing with the binding of its activating partners, Cyclin E and Cyclin A.[2] This prevents the formation of the active CDK2/cyclin complex, thereby blocking the phosphorylation of downstream substrates crucial for cell cycle progression. The primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).

The CDK2-Rb-E2F Signaling Pathway

The regulation of the G1/S transition is largely governed by the CDK2-Rb-E2F signaling axis. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry.

Upon mitogenic stimulation, CDK4/6 and subsequently CDK2/Cyclin E phosphorylate Rb. This hyperphosphorylation of Rb leads to a conformational change, causing it to dissociate from E2F. The liberated E2F transcription factors can then activate the transcription of their target genes, including those encoding for proteins involved in DNA synthesis (e.g., DNA polymerase, thymidine (B127349) kinase) and cell cycle progression (e.g., Cyclin E, Cyclin A, and CDK1).

AUZ454, by inhibiting CDK2, prevents the hyperphosphorylation of Rb, thus maintaining the Rb-E2F complex and blocking the cell from entering the S phase. This leads to a G1 phase cell cycle arrest.

AUZ454 Mechanism of Action AUZ454 AUZ454 CDK2_CyclinE CDK2/Cyclin E AUZ454->CDK2_CyclinE G1_Arrest G1 Cell Cycle Arrest AUZ454->G1_Arrest Induces pRb pRb (Hypophosphorylated) CDK2_CyclinE->pRb Phosphorylates ppRb ppRb (Hyperphosphorylated) pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F ppRb->E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb_E2F->S_Phase_Genes Represses S_Phase_Genes->G1_Arrest Leads to progression beyond

AUZ454 inhibits CDK2, preventing Rb phosphorylation and inducing G1 arrest.

Data Presentation

Binding Affinity and Inhibitory Potency

AUZ454 exhibits high affinity for CDK2. The dissociation constants (Kd) for wild-type and mutant forms of CDK2 are summarized below.[1][3]

TargetDissociation Constant (Kd)
CDK2 (Wild-Type)8.2 nM, 50 nM
CDK2 (C118L)18.6 nM
CDK2 (A144C)15.4 nM
CDK2 (C118L/A144C)9.7 nM

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of AUZ454 in cellular and viral replication assays.

Cell Line / SystemIC50
Ba/F3 (FLT3-ITD)~1 nM
Ba/F3 (Wild-Type)>100 nM
Human Cytomegalovirus (HCMV) Replication1.028 µM
Effect on Cell Cycle Distribution

Treatment of cancer cells with selective CDK2 inhibitors like AUZ454 typically results in a significant accumulation of cells in the G1 phase of the cell cycle. The following table presents representative data from a study using the selective CDK2 inhibitor BLU-222 on the OVCAR-8 ovarian cancer cell line, demonstrating the expected effect on cell cycle phase distribution.[3][4]

Treatment% G1 Phase% S Phase% G2/M Phase
Baseline45%40%15%
BLU-222 (500 nM, 24h)65%25%10%
BLU-222 (500 nM, 48h)75%15%10%
BLU-222 (500 nM, 72h)80%10%10%

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of AUZ454 on CDK2 in a cell-free system.

Objective: To measure the IC50 of AUZ454 against CDK2/Cyclin A2.

Materials:

  • Recombinant active CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • AUZ454 stock solution (in DMSO)

  • 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of AUZ454 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted AUZ454 or DMSO (vehicle control).

  • Add 2 µL of CDK2/Cyclin A2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix (containing Histone H1 and [γ-³²P]ATP or cold ATP).

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

  • Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or measure the generated ADP using a luminometer.

  • Plot the percentage of inhibition against the log concentration of AUZ454 to determine the IC50 value.[1]

CDK2 Kinase Assay Workflow start Start prep_inhibitor Prepare AUZ454 dilutions start->prep_inhibitor add_inhibitor Add AUZ454 to plate prep_inhibitor->add_inhibitor add_enzyme Add CDK2/Cyclin A2 add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP mix add_enzyme->add_substrate_atp incubate Incubate add_substrate_atp->incubate terminate Terminate reaction incubate->terminate quantify Quantify signal terminate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for an in vitro CDK2 kinase assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with AUZ454 using propidium (B1200493) iodide (PI) staining and flow cytometry.

Objective: To quantify the percentage of cells in G1, S, and G2/M phases after AUZ454 treatment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • AUZ454 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of AUZ454 or DMSO (vehicle control) for the desired time (e.g., 24, 48, 72 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in a staining solution containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.[5]

Western Blotting for Rb Phosphorylation

This protocol details the detection of total and phosphorylated Rb levels in cells treated with AUZ454.

Objective: To assess the effect of AUZ454 on the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).

Materials:

  • Cancer cell line of interest

  • AUZ454 stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with AUZ454 as described for cell cycle analysis.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.[6]

Western Blot for pRb Workflow start Start cell_treatment Treat cells with AUZ454 start->cell_treatment cell_lysis Lyse cells cell_treatment->cell_lysis protein_quant Quantify protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-pRb blocking->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detection Detect signal secondary_ab->detection reprobe Strip and re-probe for total Rb & loading control detection->reprobe end End reprobe->end

Workflow for Western blot analysis of Rb phosphorylation.

Conclusion

AUZ454 is a valuable research tool for investigating the role of CDK2 in cell cycle control and as a potential therapeutic agent for cancers with dysregulated CDK2 activity. Its mechanism of action, centered on the inhibition of the CDK2-Rb-E2F pathway, leads to a robust G1 cell cycle arrest. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the cellular effects of AUZ454 and other selective CDK2 inhibitors. The continued study of such compounds is crucial for the development of novel and more effective cancer therapies.

References

Preclinical Profile of AUZ454: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUZ454, also known as K03861, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] As a critical regulator of cell cycle progression, CDK2 is a key therapeutic target in oncology. This document provides a comprehensive technical guide to the preclinical data available for AUZ454, summarizing its mechanism of action, in vitro and in vivo activities, and key biopharmaceutical properties. The information is intended to support further research and development of this compound.

Mechanism of Action

AUZ454 functions as a type II inhibitor of CDK2, meaning it binds to the kinase in its inactive, DFG-out conformation. This mode of inhibition involves competition with the binding of the activating cyclin partner.[1][2][4][5] This specific mechanism can confer higher selectivity compared to ATP-competitive type I inhibitors.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of AUZ454.

Table 1: In Vitro Binding Affinity and Inhibitory Activity
TargetAssay TypeValueReference
Wild-Type CDK2Dissociation Constant (Kd)8.2 nM[1][3]
Wild-Type CDK2Dissociation Constant (Kd)50 nM[2][5][6]
CDK2 (C118L)Dissociation Constant (Kd)18.6 nM[2][5][6]
CDK2 (A144C)Dissociation Constant (Kd)15.4 nM[2][5][6]
CDK2 (C118L/A144C)Dissociation Constant (Kd)9.7 nM[2][5][6]
CDK2 (C118L/A144C-Cyclin B)Dissociation Constant (Kd)134.1 nM[1]
Ba/F3 cells expressing FLT3-ITDIC50~0.001 µM[6]
Wild-type Ba/F3 cellsIC50> 0.1 µM[6]
Human Cytomegalovirus (HCMV) replication in primary human monocyte-derived macrophagesIC501.028 µM[6]
Table 2: In Vitro Cellular Effects
Cell LinesTreatmentEffectReference
Caki-1 and ACHN cells with WTAP overexpression10-20 µM for 1, 2, 3, and 4 daysInhibitory effect on cell proliferation[1]
Caki-1 and ACHN cells10 µM for 24 hoursDecreased colony formation[1]
Isolated mouse oocytes10 µMInhibited spindle organization and chromosome alignment in meiosis I, prevented egg activation[6]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is a representative method for assessing the effect of AUZ454 on the proliferation of renal cancer cell lines Caki-1 and ACHN with Wilms' tumor 1-associating protein (WTAP) overexpression.

  • Cell Culture: Caki-1 and ACHN cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AUZ454 (e.g., 10 µM and 20 µM) or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for 1, 2, 3, or 4 days.

  • CCK-8 Assay: At the end of each incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are then incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance at 450 nm is measured using a microplate reader. The inhibitory effect on cell proliferation is calculated as a percentage of the vehicle-treated control.

Colony Formation Assay

This protocol describes a typical method to evaluate the long-term effect of AUZ454 on the clonogenic survival of Caki-1 and ACHN cells.

  • Cell Seeding: Cells are seeded into 6-well plates at a low density (e.g., 500-1000 cells per well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with AUZ454 (e.g., 10 µM) or vehicle control for 24 hours.

  • Recovery: After the 24-hour treatment, the medium is replaced with fresh, drug-free medium.

  • Colony Growth: The cells are allowed to grow for an additional 10-14 days, with the medium being changed every 3-4 days, until visible colonies are formed.

  • Staining and Quantification: The colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet. The number of colonies (typically defined as clusters of ≥50 cells) in each well is counted. The colony formation is expressed as a percentage relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

AUZ454 Mechanism of Action in Cell Cycle Control

AUZ454_Mechanism_of_Action cluster_G1_S_Transition G1-S Phase Transition cluster_Inhibition Inhibition by AUZ454 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_Arrest G1 Cell Cycle Arrest AUZ454 AUZ454 AUZ454->CDK2 inhibits

Caption: Mechanism of AUZ454 in inducing G1 cell cycle arrest by inhibiting the CDK2/Cyclin E complex.

Preclinical Evaluation Workflow for AUZ454

Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Target_Binding Target Binding Assays (Kd measurement) Enzyme_Inhibition Enzymatic Inhibition Assays (IC50 determination) Target_Binding->Enzyme_Inhibition Cell_Proliferation Cell-Based Proliferation Assays (e.g., CCK-8) Enzyme_Inhibition->Cell_Proliferation Colony_Formation Clonogenic Assays Cell_Proliferation->Colony_Formation PK_Studies Pharmacokinetic Studies (in animal models) Colony_Formation->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like AUZ454.

References

AUZ454: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AUZ454, also known as K03861, is a potent small molecule inhibitor that has been characterized primarily as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). However, recent evidence from live-cell assays has revealed a more nuanced selectivity profile, identifying AUZ454 as a highly selective chemical probe for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This dual specificity has significant implications for its therapeutic potential and its use as a tool compound in research. This technical guide provides an in-depth overview of the target specificity and selectivity of AUZ454, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Target Profile and Binding Affinity

AUZ454 is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This mode of inhibition often leads to higher selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket of active kinases.

On-Target Activity

Initial characterization of AUZ454 identified CDK2 as a primary target. Subsequent studies in live cells have highlighted its potent inhibition of CDK8 and CDK19.

Table 1: Biochemical Binding Affinity of AUZ454 for CDK2 Variants

TargetBinding Constant (Kd) in nMAssay Type
Wild-Type CDK250Cell-free assay
CDK2 (C118L)18.6Cell-free assay
CDK2 (A144C)15.4Cell-free assay
CDK2 (C118L/A144C)9.7Cell-free assay

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Cellular Target Engagement of AUZ454 (K03861)

TargetIC50 in nMAssay Type
CDK81NanoBRET Target Engagement (Live Cell)
CDK192NanoBRET Target Engagement (Live Cell)

This data highlights the potent intracellular activity of AUZ454 against CDK8 and CDK19, suggesting these may be its primary targets in a cellular context.[7]

Kinase Selectivity
Off-Target Profile

There is currently no publicly available data on the screening of AUZ454 against a broad panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, or other enzyme families. Such profiling is essential for a complete understanding of its off-target liabilities and overall safety profile.

Signaling Pathways Modulated by AUZ454

Given its potent activity against both CDK2 and CDK8/19, AUZ454 is expected to modulate distinct downstream signaling pathways.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression in the cell cycle. A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by AUZ454 would be expected to prevent Rb phosphorylation, leading to G1 cell cycle arrest.

CDK2 Signaling Pathway and the Point of AUZ454 Inhibition.
CDK8/19 Signaling Pathway

CDK8 and CDK19 are components of the Mediator complex, a large multi-protein assembly that regulates the function of RNA Polymerase II (Pol II). As part of the CDK module of the Mediator complex, CDK8 and CDK19 can phosphorylate the C-terminal domain of Pol II, as well as various transcription factors, thereby modulating gene expression. One key downstream target of CDK8 is the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1). Phosphorylation of STAT1 on serine 727 by CDK8 is required for its full transcriptional activity in response to interferon-gamma (IFNγ). Inhibition of CDK8/19 by AUZ454 would therefore be expected to suppress the expression of IFNγ-responsive genes.

CDK8_Signaling_Pathway cluster_0 Upstream Signal cluster_1 Mediator Complex cluster_2 STAT1 Activation cluster_3 Gene Transcription IFN-gamma IFN-gamma STAT1 STAT1 IFN-gamma->STAT1 Activates Mediator Mediator Mediator-CDK8/19 Mediator-CDK8/19 Mediator->Mediator-CDK8/19 CDK8/19 CDK8/19 CDK8/19->Mediator-CDK8/19 Mediator-CDK8/19->STAT1 Phosphorylates pSTAT1 (S727) pSTAT1 (S727) STAT1->pSTAT1 (S727) IFN-responsive Genes IFN-responsive Genes pSTAT1 (S727)->IFN-responsive Genes Activates Transcription AUZ454 AUZ454 AUZ454->CDK8/19 Inhibits

CDK8/19 Signaling Pathway and the Point of AUZ454 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity and selectivity of AUZ454.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.

ADP_Glo_Workflow Start Start Kinase Reaction Kinase Reaction Start->Kinase Reaction Add Kinase, Substrate, ATP, and AUZ454 Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Convert ADP to ATP Convert ADP to ATP Stop Reaction & Deplete ATP->Convert ADP to ATP Add Kinase Detection Reagent Detect ATP (Luminescence) Detect ATP (Luminescence) Convert ADP to ATP->Detect ATP (Luminescence) End End Detect ATP (Luminescence)->End

Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • AUZ454 (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of AUZ454 in an appropriate buffer (e.g., kinase buffer with DMSO).

    • Prepare a solution of the kinase and its substrate in kinase buffer.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase).

  • Kinase Reaction:

    • To each well of the assay plate, add the kinase/substrate solution.

    • Add the serially diluted AUZ454 or vehicle control (DMSO).

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP, and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of AUZ454.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of AUZ454 relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CCK-8 Assay)

This colorimetric assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.

CCK8_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with AUZ454 Treat with AUZ454 Seed Cells->Treat with AUZ454 Add CCK-8 Reagent Add CCK-8 Reagent Treat with AUZ454->Add CCK-8 Reagent Measure Absorbance Measure Absorbance Add CCK-8 Reagent->Measure Absorbance at 450 nm End End Measure Absorbance->End

Workflow for the CCK-8 Cell Proliferation Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AUZ454

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of AUZ454 in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of AUZ454 or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Intracellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a compound to a target protein within living cells using Bioluminescence Resonance Energy Transfer (BRET).

NanoBRET_Workflow Start Start Transfect Cells Transfect Cells Start->Transfect Cells with NanoLuc-Kinase Fusion Vector Add Tracer and AUZ454 Add Tracer and AUZ454 Transfect Cells->Add Tracer and AUZ454 Add Substrate Add Substrate Add Tracer and AUZ454->Add Substrate Measure BRET Signal Measure BRET Signal Add Substrate->Measure BRET Signal End End Measure BRET Signal->End

Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • AUZ454

  • NanoBRET™ Nano-Glo® Substrate

  • 96-well white assay plates

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of AUZ454.

    • Add the diluted AUZ454 or vehicle control to the wells.

    • Add the NanoBRET™ tracer to all wells at a predetermined concentration.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • AUZ454 binding to the NanoLuc®-kinase will displace the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect changes in the phosphorylation status of downstream targets of CDK2 (e.g., Rb) and CDK8/19 (e.g., STAT1).

Materials:

  • Cell line of interest

  • AUZ454

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with AUZ454 at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Conclusion

AUZ454 is a potent kinase inhibitor with a complex and highly interesting selectivity profile. While initially characterized as a CDK2 inhibitor, compelling evidence from live-cell assays indicates that its primary intracellular targets are CDK8 and CDK19, for which it acts as a selective chemical probe.[7] This dual specificity makes AUZ454 a valuable tool for dissecting the distinct and overlapping roles of these kinases in cell cycle control and transcriptional regulation. However, for its full potential as a therapeutic agent to be evaluated, further studies are required to establish a comprehensive kinome-wide selectivity profile and to investigate potential non-kinase off-targets. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of AUZ454 and other kinase inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AUZ454 (also known as K03861), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and its related compounds and analogs. This document details the mechanism of action, quantitative bioactivity, relevant signaling pathways, and experimental protocols essential for researchers in the field of oncology and drug development.

Core Compound: AUZ454 (K03861)

AUZ454 is a small molecule inhibitor that targets the ATP-binding pocket of CDK2. As a type II inhibitor, it preferentially binds to the DFG-out (inactive) conformation of the kinase, offering a potential for higher selectivity compared to type I inhibitors that target the active conformation.

Chemical Information:

PropertyValue
Synonyms K03861
CAS Number 853299-07-7
Molecular Formula C24H26F3N7O2
Molecular Weight 501.50 g/mol

Mechanism of Action

AUZ454 exerts its inhibitory effect by competing with ATP for binding to CDK2. This prevents the phosphorylation of CDK2's downstream substrates, which are crucial for cell cycle progression, particularly through the G1/S phase transition. By locking CDK2 in an inactive state, AUZ454 effectively halts the cell cycle and can induce apoptosis in cancer cells that are dependent on CDK2 activity.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of AUZ454 and a selection of related CDK inhibitors.

Table 1: Bioactivity of AUZ454 (K03861)

TargetAssay TypeValueReference
CDK2 (Wild-Type)Kd50 nM[1]
CDK2 (C118L mutant)Kd18.6 nM[1]
CDK2 (A144C mutant)Kd15.4 nM[1]
CDK2 (C118L/A144C mutant)Kd9.7 nM[1]
CDK2Kd8.2 nM[2]

Table 2: Comparative Bioactivity of Selected CDK Inhibitors

CompoundTarget(s)Assay TypeValueReference
Dinaciclib (SCH 727965) CDK1, CDK2, CDK5, CDK9IC50< 5 nM[3]
Roscovitine (Seliciclib) CDK2/Cyclin AIC500.7 µM[4]
CDK2/Cyclin EIC500.7 µM[4]
Cdc2/Cyclin BIC500.65 µM[4]
CDK5/p35IC500.16 µM[4]
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK7IC5060-300 nM[5]
SNS-032 (BMS-387032) CDK2, CDK7, CDK9IC5048 nM, 62 nM, 4 nM[5]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK6, CDK9IC5010-210 nM[6]

Signaling Pathways

AUZ454 targets the CDK2 signaling pathway, a critical regulator of cell cycle progression. The following diagram illustrates the core components of this pathway and the point of intervention for AUZ454.

CDK2_Signaling_Pathway CDK2 Signaling Pathway and AUZ454 Inhibition cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->pRb Phosphorylates (inactivates) DNA_Replication DNA Replication CDK2->DNA_Replication Promotes AUZ454 AUZ454 AUZ454->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by AUZ454.

Experimental Protocols

Synthesis of AUZ454 (K03861)

A general synthetic route for N-phenyl-4-aryl-2-pyrimidinamine derivatives, a class of compounds to which AUZ454 belongs, involves the condensation of acetyl heterocycles with dimethylformamide dimethyl acetal (B89532) to form enaminones. These intermediates are then cyclized with aryl guanidines to yield the pyrimidine (B1678525) core.[7] Specific details for the multi-step synthesis of the exact AUZ454 molecule can be complex and are often proprietary. However, analogous syntheses from the literature can be adapted. For instance, the synthesis of similar pyrazole-based CDK inhibitors has been described, involving the reaction of ethyl acetoacetate (B1235776) with phenyl isothiocyanate followed by cyclization with hydrazine (B178648) hydrate.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

Objective: To determine the IC50 of AUZ454 or its analogs against CDK2.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., a fragment of Histone H1 or Rb protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • AUZ454 and analog compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (for control).

  • Add 2 µL of diluted CDK2/Cyclin enzyme to each well.

  • Add 2 µL of a mixture of substrate and ATP to initiate the reaction. Final concentrations should be optimized, but a starting point could be 1.5 µM substrate and 200 µM ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro CDK2 Kinase Assay Workflow Plate_Inhibitor Plate Inhibitor Dilutions Add_Enzyme Add CDK2/Cyclin Enzyme Plate_Inhibitor->Add_Enzyme Initiate_Reaction Add Substrate/ATP Mixture Add_Enzyme->Initiate_Reaction Incubate_1 Incubate (e.g., 30-60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Develop_Signal Add Kinase Detection Reagent (Generate Luminescence) Incubate_2->Develop_Signal Incubate_3 Incubate (30 min) Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data

Caption: A generalized workflow for an in vitro CDK2 kinase inhibition assay.

Conclusion

AUZ454 and its analogs represent a promising class of CDK2 inhibitors with potential applications in oncology. This technical guide provides a foundational understanding of these compounds, including their mechanism of action, comparative bioactivity, and the cellular pathways they modulate. The experimental protocols outlined herein offer a starting point for researchers to further investigate these and other novel CDK2 inhibitors in their own laboratories. As research in this area continues, a deeper understanding of the structure-activity relationships and the development of more selective and potent inhibitors will be crucial for translating these scientific discoveries into effective clinical therapies.

References

A Technical Guide to Type II CDK2 Inhibitors: Mechanism, Data, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors. It covers their unique mechanism of action, presents quantitative data for key compounds, details relevant experimental protocols for their characterization, and illustrates the core concepts through signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for professionals engaged in cancer research and the development of targeted therapeutics.

Introduction to CDK2 and the Promise of Type II Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in cell cycle regulation.[1] Its activity, primarily during the G1/S transition and S phase, is crucial for initiating DNA replication.[2] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][3]

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active "DFG-in" conformation of the kinase in the ATP-binding pocket. In contrast, Type II inhibitors stabilize an inactive "DFG-out" conformation, accessing a deeper hydrophobic pocket adjacent to the ATP site.[4][5] This distinct mechanism can offer advantages in terms of selectivity and residence time, making Type II inhibitors a particularly promising class of therapeutics.

The CDK2 Signaling Pathway

CDK2 activity is tightly regulated through a multi-step process involving cyclin binding and phosphorylation. The kinase remains inactive as a monomer.[6] Progression through the G1 phase is initiated by the complex of CDK4/6 with D-type cyclins, which begins the phosphorylation of the Retinoblastoma protein (Rb).[3] This leads to the transcription of E-type cyclins. Cyclin E then binds to CDK2, and this complex is subsequently activated by a phosphorylating event on Threonine 160 (Thr160) within the T-loop, catalyzed by the CDK-activating kinase (CAK), which is composed of CDK7 and Cyclin H.[3][6][7] The fully active CDK2/Cyclin E complex then hyper-phosphorylates Rb, leading to the release of the E2F transcription factor, which drives the expression of genes necessary for S-phase entry and DNA synthesis.[3] Later in the S phase, CDK2 associates with Cyclin A to continue promoting DNA replication.[2][6]

CDK2_Signaling_Pathway cluster_e2f Rb Phosphorylation Releases E2F Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb pRb CyclinD_CDK46->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_inactive CDK2 (inactive) CDK2_inactive->CDK2_CyclinE CDK2_active CDK2 / Cyclin E (Active, pThr160) CDK2_CyclinE->CDK2_active CAK CAK (CDK7/Cyclin H) CAK->CDK2_CyclinE pThr160 CDK2_active->Rb Hyper-phosphorylates (pp) G1_S_Transition G1/S Transition DNA Replication CDK2_active->G1_S_Transition S_Phase_Genes->G1_S_Transition p21_p27 p21 / p27 (CKI) p21_p27->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 activation signaling pathway.

Mechanism of Action: Type I vs. Type II Inhibitors

The key distinction between Type I and Type II kinase inhibitors lies in the conformational state of the kinase they target. The activation loop of a kinase, which contains a conserved Asp-Phe-Gly (DFG) motif, can adopt two principal conformations:

  • DFG-in (Active): The aspartate residue of the DFG motif coordinates a magnesium ion, positioning ATP for catalysis. This is the active state of the kinase.

  • DFG-out (Inactive): The DFG motif flips, with the phenylalanine moving into the ATP-binding site and the aspartate facing outward. This conformation is catalytically inactive and opens up an adjacent hydrophobic "back pocket".

Type I inhibitors bind exclusively to the DFG-in conformation, competing directly with ATP in its binding pocket. Type II inhibitors bind to and stabilize the DFG-out conformation. They typically occupy the ATP pocket but also extend into the allosteric back pocket created by the DFG flip. This interaction with a less-conserved region can lead to higher selectivity.

Caption: Logical relationship between Type I and Type II inhibitor binding modes.

Quantitative Data for Type II CDK2 Inhibitors

Compiling accurate and comparable quantitative data for inhibitors is crucial for drug development. The potency of an inhibitor is typically expressed as an IC50 (half-maximal inhibitory concentration) or a Ki/Kd (inhibition/dissociation constant). It is important to note that these values can vary significantly based on assay conditions.[8]

The aminopyrimidine-phenyl urea (B33335) compound K03861 (AUZ454) is a well-characterized Type II inhibitor of CDK2.[2][9][10] Its binding stabilizes the DFG-out conformation and it has been shown to compete with the binding of activating cyclins.[2][9]

Compound NameTargetParameterValue (nM)Notes
K03861 (AUZ454) CDK2 (Wild Type)Kd50Dissociation constant for the wild-type enzyme.[9][10][11][]
CDK2 (C118L mutant)Kd18.6[9][10][11][]
CDK2 (A144C mutant)Kd15.4[9][10][11][]
CDK2 (C118L/A144C)Kd9.7[9][10][11][]
CDK2Kd8.2Reported by a different source.[2]

Note: Data is compiled from multiple sources and assay conditions may vary. Researchers should consult the primary literature for detailed experimental context.

Experimental Protocols for Inhibitor Characterization

A multi-faceted approach is required to fully characterize a Type II CDK2 inhibitor, from initial screening to detailed kinetic analysis and cellular validation.

Biochemical Kinase Activity Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity. It relies on the FRET (Förster Resonance Energy Transfer) between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) when brought into proximity.

Principle: A biotinylated substrate peptide is phosphorylated by CDK2/Cyclin A. A Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 (SA-XL665) are added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor close enough for FRET to occur, generating a specific signal. Inhibitors will prevent phosphorylation, leading to a decrease in the HTRF signal.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • CDK2/Cyclin A Enzyme: Recombinant human CDK2/Cyclin A diluted in kinase buffer to the desired working concentration (e.g., 2-5 nM).

    • Substrate: Biotinylated peptide substrate (e.g., a derivative of Histone H1) diluted in kinase buffer (e.g., 500 nM).

    • ATP: Diluted in kinase buffer to a concentration near the Km for CDK2 (typically 10-50 µM).

    • Inhibitor: Serially diluted in DMSO, then further diluted in kinase buffer. Final DMSO concentration should be kept constant (e.g., <1%).

    • Detection Reagents: Europium cryptate-labeled anti-phospho-antibody and SA-XL665 diluted in detection buffer (e.g., 100 mM HEPES pH 7.0, 0.1% BSA, 40 mM EDTA).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of inhibitor dilution or DMSO vehicle to the assay wells.

    • Add 4 µL of the CDK2/Cyclin A enzyme solution.

    • Add 4 µL of the substrate solution.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a set time (e.g., 60-120 minutes), protected from light.

    • Stop the reaction by adding 10 µL of the premixed detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

    • Calculate the HTRF ratio (Emission at 665nm / Emission at 620nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Binding Kinetics and Mechanism Assay (Biolayer Interferometry - BLI)

BLI is a label-free technology used to measure real-time biomolecular interactions. It can provide crucial information on an inhibitor's binding kinetics (kon, koff) and its mechanism, such as its effect on the CDK2-cyclin interaction, which is a key characteristic of some Type II inhibitors.[13][14]

Principle: A biotinylated CDK2 protein is immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into solutions containing the analyte (e.g., Cyclin A, with or without the inhibitor). The binding of the analyte to the immobilized protein causes a change in the interference pattern of light reflected from the tip surface, which is measured in real-time.

Detailed Methodology:

  • Reagent Preparation:

    • Kinetics Buffer: PBS with 0.1% BSA and 0.02% Tween-20 (or similar).

    • Ligand: Biotinylated recombinant human CDK2 protein (e.g., 10 µg/mL in kinetics buffer).

    • Analyte: Recombinant human Cyclin A at various concentrations (e.g., a two-fold dilution series from 500 nM to 8 nM) in kinetics buffer.[14]

    • Inhibitor: The Type II inhibitor is pre-incubated with CDK2 before cyclin addition, or is present with the cyclin analyte, depending on the experimental question.

  • Assay Procedure (using an Octet® or similar system):

    • Baseline 1: Equilibrate streptavidin biosensors in kinetics buffer (60 seconds).

    • Loading: Immobilize biotinylated CDK2 onto the biosensors until a stable signal is reached (e.g., a shift of 1-2 nm).

    • Baseline 2: Equilibrate the loaded biosensors in kinetics buffer (120 seconds).

    • Association: Move the biosensors into wells containing the Cyclin A analyte (with or without pre-incubated inhibitor) and measure the association for 300-900 seconds.[14]

    • Dissociation: Move the biosensors back into kinetics buffer wells and measure the dissociation for 600-1200 seconds.

  • Data Acquisition and Analysis:

    • The instrument software records the binding response (in nm shift) over time.

    • Reference-subtract the data using a sensor loaded with CDK2 but dipped into buffer only.

    • Fit the association and dissociation curves globally using a 1:1 binding model to determine the association rate constant (ka or kon), dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the kinetic parameters in the presence and absence of the inhibitor to determine its effect on the CDK2-cyclin interaction. Type II inhibitors have been shown to decrease the affinity between Cdk2 and Cyclin A.[13][14][15]

Experimental and Analytical Workflow

The characterization of a novel Type II CDK2 inhibitor follows a logical progression from broad screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Library Screening Primary Screen: Biochemical Kinase Assay (HTRF) Start->Screening Potency Potency Determination: IC50 Calculation Screening->Potency Hit_Identified Hit Compound (Potent Inhibitor) Potency->Hit_Identified Kinetics Binding Kinetics & Mechanism: Biolayer Interferometry (BLI) Hit_Identified->Kinetics Characterize Kinetics_Analysis Analysis: Determine Kd, kon, koff Assess effect on Cyclin A binding Kinetics->Kinetics_Analysis TypeII_Confirmed Mechanism Confirmed: (e.g., alters Cyclin binding) Kinetics_Analysis->TypeII_Confirmed Cellular Cellular Assays: Cell Proliferation (MTT/CTG) Cell Cycle Analysis (FACS) TypeII_Confirmed->Cellular Validate in cells Cellular_Analysis Analysis: Determine GI50 Confirm G1/S Arrest Cellular->Cellular_Analysis Lead Lead Candidate Cellular_Analysis->Lead

Caption: General workflow for the identification and characterization of a Type II CDK2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for AUZ 454: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUZ 454 is a potent and selective, type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] It also demonstrates inhibitory activity against the FMS-like tyrosine kinase 3 (Flt3).[4][5] this compound exerts its primary mechanism of action by competing with the binding of activating cyclins, such as Cyclin E and Cyclin A, to CDK2.[1][2] This inhibition prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb), thereby blocking the G1 to S phase transition and ultimately leading to cell cycle arrest and inhibition of cell proliferation.[6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound's binding affinity and its effects on cell proliferation and colony formation in various cancer cell lines.

Parameter Value Target Assay Reference
Binding Affinity (Kd) 8.2 nMCDK2Not Specified[1][2]
Cell Line Assay Type Concentration Duration Observed Effect Reference
Caki-1 (Renal Cell Carcinoma)CCK8 Cell Proliferation10 µM, 20 µM1, 2, 3, and 4 daysInhibited cell proliferation[2]
ACHN (Renal Cell Carcinoma)CCK8 Cell Proliferation10 µM, 20 µM1, 2, 3, and 4 daysInhibited cell proliferation[2]
Caki-1 (Renal Cell Carcinoma)Colony Formation10 µM24 hoursDecreased colony formation[2]
ACHN (Renal Cell Carcinoma)Colony Formation10 µM24 hoursDecreased colony formation[2]
A549 (Lung Carcinoma)Not Specified1 µM, 10 µM, 20 µM24 hoursIncreased SARS-CoV-2 infection (due to G1 arrest)[6]
Patient-Derived Breast Cancer OrganoidsCellTiter-Glo 3D ViabilityNot SpecifiedNot SpecifiedBoth tested PDTO lines were sensitive[7]

Signaling Pathway

The diagram below illustrates the canonical CDK2 signaling pathway in the G1/S phase transition of the cell cycle and highlights the inhibitory action of this compound.

CDK2_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P CDK2 CDK2 E2F E2F pRb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cyclin E Cyclin E Cyclin E->CDK2 CDK2->pRb P AUZ454 AUZ454 AUZ454->CDK2

Caption: Inhibition of CDK2 by this compound prevents pRb phosphorylation, blocking S-phase entry.

Experimental Protocols

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on cancer cell viability using a tetrazolium-based (e.g., MTS or MTT) or a luminescent-based (e.g., CellTiter-Glo) assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in a 96-well plate Adherence 2. Allow cells to adhere (24 hours) Seed_Cells->Adherence Treat_Cells 3. Treat with serial dilutions of this compound Adherence->Treat_Cells Incubate_Cells 4. Incubate for desired duration (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_Reagent 5. Add viability reagent (e.g., MTS, CellTiter-Glo) Incubate_Cells->Add_Reagent Measure_Signal 6. Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 7. Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) at the same final concentration should be included. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).

  • Data Acquisition: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo reagent). b. Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo). c. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: a. Normalize the data to the vehicle control wells. b. Plot the normalized cell viability against the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression curve fit.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Colony_Formation_Workflow cluster_seeding Seeding cluster_treatment Treatment cluster_staining Staining & Counting Seed_Low_Density 1. Seed cells at low density in 6-well plates Treat_Continuously 2. Treat with this compound (continuous exposure) Seed_Low_Density->Treat_Continuously Incubate_Long_Term 3. Incubate for 10-14 days Treat_Continuously->Incubate_Long_Term Fix_Colonies 4. Fix colonies with methanol (B129727) Incubate_Long_Term->Fix_Colonies Stain_Colonies 5. Stain with crystal violet Fix_Colonies->Stain_Colonies Count_Colonies 6. Count colonies (>50 cells) Stain_Colonies->Count_Colonies

Caption: Experimental workflow for the colony formation assay with this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well tissue culture plates

  • This compound stock solution

  • Methanol or 4% paraformaldehyde for fixing

  • 0.5% Crystal violet staining solution

  • PBS

Procedure:

  • Cell Seeding: a. Prepare a single-cell suspension. b. Seed a low number of cells (e.g., 200-1000 cells/well, requires optimization) into 6-well plates containing 2 mL of complete culture medium. c. Allow cells to adhere overnight.

  • Drug Treatment: a. The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies form in the control wells. b. Replace the medium with fresh drug-containing medium every 2-3 days.

  • Fixing and Staining: a. After the incubation period, gently wash the wells with PBS. b. Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes. c. Remove the methanol and allow the plates to air dry. d. Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20 minutes. e. Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: a. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. b. Calculate the plating efficiency and surviving fraction to quantify the effect of this compound.

Biolayer Interferometry (BLI) Assay for Target Binding Kinetics

This protocol outlines a method to measure the binding kinetics of this compound to CDK2 and its effect on the CDK2-Cyclin A interaction using BLI technology.[3]

BLI_Workflow Start Immobilize_CDK2 1. Immobilize biotinylated CDK2 on a streptavidin biosensor Start->Immobilize_CDK2 Baseline 2. Establish baseline in kinetic buffer Immobilize_CDK2->Baseline Association 3. Move sensor to well with Cyclin A +/- this compound Baseline->Association Dissociation 4. Move sensor back to kinetic buffer Association->Dissociation Analyze_Data 5. Analyze sensorgram to determine ka, kd, and KD Dissociation->Analyze_Data End Analyze_Data->End

Caption: Workflow for analyzing this compound binding kinetics using Biolayer Interferometry.

Materials:

  • BLI instrument (e.g., Octet or BLItz system)

  • Streptavidin (SA) biosensors

  • Recombinant biotinylated CDK2

  • Recombinant Cyclin A

  • This compound

  • Kinetic buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well black plates

Procedure:

  • Preparation: a. Hydrate the SA biosensors in kinetic buffer for at least 10 minutes before use. b. Prepare solutions of biotinylated CDK2, Cyclin A, and this compound in kinetic buffer at desired concentrations.

  • Immobilization: a. Load a solution of biotinylated CDK2 (e.g., 10 µg/mL) into the plate. b. Immerse the hydrated SA biosensor into the CDK2 solution to immobilize the protein onto the sensor tip until a stable signal is achieved.

  • Baseline: a. Move the CDK2-loaded biosensor into a well containing kinetic buffer to establish a stable baseline.

  • Association: a. To measure the effect of this compound on Cyclin A binding, move the biosensor to a well containing a solution of Cyclin A pre-incubated with this compound. b. To measure the direct binding of this compound, move the biosensor to a well containing only this compound. c. Record the change in signal (wavelength shift) over time, which corresponds to the association of the analyte to the immobilized CDK2.

  • Dissociation: a. Move the biosensor back into a well containing kinetic buffer. b. Record the decrease in signal over time as the analyte dissociates from the CDK2.

  • Data Analysis: a. Use the instrument's analysis software to fit the association and dissociation curves to a kinetic model (e.g., 1:1 binding). b. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

References

AUZ 454 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of AUZ 454, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction to this compound

This compound, also known as K03861, is a small molecule inhibitor that targets the ATP-binding site of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] this compound inhibits CDK2 activity by competing with the binding of its activating partners, cyclins E and A.[6]

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and provide formulations for in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO100199.4Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.
Ethanol≥10≥19.94
WaterInsolubleInsoluble

Table 2: Formulations for Experimental Use

ApplicationFormulationFinal Concentration of this compoundPreparation Notes
In Vitro Stock Solution100% DMSO100 mg/mL (199.4 mM)Prepare stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vivo Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.15 mM)Dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally saline. Mix well after each addition.
In Vivo Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.15 mM)Prepare the SBE-β-CD in saline solution first. Dissolve this compound in DMSO, then add the SBE-β-CD solution.
In Vivo Formulation 35% DMSO, 95% Corn Oil25 mg/mL (49.85 mM)Dissolve this compound in DMSO first, then add corn oil. Mix thoroughly.

Note: For in vivo formulations, it is recommended to prepare them fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Signaling Pathway

This compound primarily targets the CDK2 signaling pathway, which plays a crucial role in cell cycle regulation. The following diagram illustrates the canonical CDK2 pathway and its position relative to upstream and downstream signaling components often dysregulated in cancer.

CDK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core CDK2 Core Regulation cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RTK->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR RTK->PI3K/AKT/mTOR Cyclin D Cyclin D RAS/RAF/MEK/ERK->Cyclin D CDK2 CDK2 PI3K/AKT/mTOR->CDK2 activates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E Cyclin E->CDK2 CDK2->Rb p S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Cyclin A Cyclin A Cyclin A->CDK2 p21/p27 p21/p27 p21/p27->CDK2 inhibits E2F E2F Rb->E2F inhibits E2F->S-Phase Entry promotes This compound This compound This compound->CDK2 inhibits

Caption: this compound inhibits CDK2, a key regulator of the G1/S cell cycle transition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

In Vitro CDK2 Kinase Assay

This protocol is for determining the inhibitory activity of this compound on CDK2 in a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of this compound D Add this compound dilutions to plate A->D B Prepare Master Mix (Kinase Buffer, ATP, Substrate) F Add Master Mix to initiate reaction B->F C Prepare CDK2/Cyclin E enzyme solution E Add CDK2/Cyclin E to plate C->E D->E E->F G Incubate at 30°C F->G H Stop reaction and measure signal (e.g., luminescence) G->H I Analyze data to determine IC50 H->I

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A

  • Kinase substrate (e.g., Histone H1, Rb-derived peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound

  • DMSO

  • 96-well or 384-well plates (white, for luminescence)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the microplate.

    • Add 10 µL of the CDK2/Cyclin enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the master mix to each well to start the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add kinase detection reagent).

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all readings.

    • Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

    • Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (CCK-8) Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.

CCK8_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the CCK-8 cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom tissue culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Colony_Formation_Workflow A Seed single cells in 6-well plates B Allow cells to adhere A->B C Treat with this compound for 24h B->C D Replace with fresh medium C->D E Incubate for 7-14 days D->E F Fix and stain colonies E->F G Count colonies F->G H Calculate surviving fraction G->H

Caption: Workflow for the colony formation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low, pre-determined number of cells (e.g., 200-1,000 cells/well) into 6-well plates containing complete medium.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period, typically 24 hours.

  • Colony Growth:

    • After the treatment period, remove the medium containing this compound, wash the wells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies (typically defined as ≥50 cells) have formed in the control wells. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 10-15 minutes.

    • Remove the fixative and allow the plates to air dry.

    • Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well.

    • Calculate the Plating Efficiency (PE) of the control cells: (Number of colonies / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies in treated well) / (Number of cells seeded x PE).

    • Plot the surviving fraction as a function of this compound concentration.

Data Presentation

The following table provides a template for summarizing quantitative data from the described experiments.

Table 3: Summary of this compound Activity

Assay TypeCell Line / EnzymeParameterValue
Kinase AssayCDK2/Cyclin EIC50e.g., X nM
Kinase AssayCDK2/Cyclin AIC50e.g., Y nM
Cell ProliferationHeLaIC50 (72h)e.g., Z µM
Cell ProliferationMCF-7IC50 (72h)e.g., A µM
Colony FormationU2OSSurviving Fraction at 1 µMe.g., B

Disclaimer: The specific values in Table 3 are for illustrative purposes only. Researchers should determine these values experimentally for their specific systems.

References

Application Notes: AUZ 454 for Induction of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AUZ 454, also known as K03861, is a potent and specific Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[3] Specifically, CDK2, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a critical role in the transition from the G1 to the S phase of the cell cycle.[3] Dysregulation of CDK2 activity is a common feature in various cancers, making it a key therapeutic target.[3] this compound inhibits CDK2 activity by competing with the binding of activating cyclins, thereby preventing the phosphorylation of key substrates required for cell cycle progression.[1][2] This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint.

Mechanism of Action

The progression from the G1 to the S phase is a critical checkpoint controlled by the Retinoblastoma protein (pRb).[4] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes necessary for DNA synthesis and S-phase entry.[3]

The activation of the CDK2/Cyclin E complex leads to the hyperphosphorylation of pRb. This phosphorylation event causes a conformational change in pRb, leading to its dissociation from E2F. The released E2F is then free to initiate the transcription of S-phase genes, committing the cell to DNA replication.

This compound exerts its effect by directly inhibiting the kinase activity of the CDK2/Cyclin E complex. This prevents the hyperphosphorylation of pRb, which remains bound to E2F. Consequently, the transcription of S-phase genes is repressed, and the cell is arrested in the G1 phase of the cell cycle.[4][5]

AUZ454_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogen Mitogenic Signals CyclinE_CDK2 Cyclin E / CDK2 Complex Mitogen->CyclinE_CDK2 pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F Phosphorylation pRb_p p-pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes E2F->S_Phase_Genes G1_Arrest Cell Cycle Arrest (G1 Phase) S_Phase_Genes->G1_Arrest AUZ454 This compound AUZ454->CyclinE_CDK2

Caption: this compound inhibits the Cyclin E/CDK2 complex, leading to G1 arrest.

Quantitative Data

The potency and cellular effects of this compound have been characterized in various assays.

Table 1: Biochemical Potency of this compound (K03861)

Target Parameter Value (nM)
CDK2 (Wild Type) Kd 8.2[1], 50[2]
CDK2 (C118L) Kd 18.6[2]
CDK2 (A144C) Kd 15.4[2]

| CDK2 (C118L/A144C) | Kd | 9.7[2] |

Table 2: Cellular Effects of this compound (K03861)

Cell Line Concentration Treatment Duration Assay Observed Effect Reference
Caki-1 (Renal Carcinoma) 10-20 µM 1-4 days CCK-8 Inhibited cell proliferation. [1]
ACHN (Renal Carcinoma) 10-20 µM 1-4 days CCK-8 Inhibited cell proliferation. [1]
Caki-1 (Renal Carcinoma) 10 µM 24 hours Colony Formation Decreased colony formation. [1]

| ACHN (Renal Carcinoma) | 10 µM | 24 hours | Colony Formation | Decreased colony formation. |[1] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cell cycle progression.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells treatment Treat with this compound (Dose-Response / Time-Course) start->treatment control Vehicle Control (e.g., DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest flow Cell Cycle Analysis (Flow Cytometry) harvest->flow Fix & Stain (e.g., Propidium Iodide) western Protein Expression Analysis (Western Blot) harvest->western Lyse & Quantify Protein viability Cell Viability/Proliferation (e.g., CCK-8, MTT) harvest->viability Assay-specific steps

Caption: General workflow for studying the effects of this compound on cells.
Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate cells of interest (e.g., Caki-1, ACHN) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 70-80% confluency by the end of the experiment.

  • Adherence: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO.[2] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Treatment: Dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. For the vehicle control, add an equivalent volume of DMSO to the medium.

  • Incubation: Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[6]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[7]

Procedure:

  • Harvest Cells: After treatment with this compound, aspirate the medium. Wash cells once with PBS. Detach adherent cells using Trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300-500 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in the residual PBS. While gently vortexing, add 2-4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][9]

  • Storage: Incubate the cells for fixation on ice for at least 30 minutes or store them at 4°C for up to several weeks.[7][8]

  • Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes.[7] Discard the ethanol. Wash the pellet twice with cold PBS.[8]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 15-30 minutes at room temperature to degrade RNA, which PI can also bind to.[6][7]

  • PI Staining: Add 400-500 µL of PI solution (50 µg/mL) directly to the cells.[7] Mix well and incubate for 15-30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events.[7] Use the linear scale for the PI channel and gate out doublets using a plot of pulse area versus pulse width or height.[8][10]

Data Analysis: The resulting DNA content histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Protocol 3: Western Blotting for Cell Cycle-Related Proteins

This protocol is used to analyze changes in the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., CDK2, Cyclin E, pRb, Phospho-pRb).

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (2x or 4x)

  • SDS-PAGE gels

  • PVDF or Nitrocellulose membranes

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-phospho-pRb (Ser807/811), anti-CDK2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent Substrate (ECL)

Procedure:

  • Cell Lysis: After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.[11] Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]

  • Lysate Preparation: Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~16,000 x g for 20 minutes at 4°C.[11] Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein.[11] Boil the samples at 95-100°C for 5 minutes.[12]

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel along with a molecular weight marker. Run the gel until adequate separation is achieved.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[12]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using a CCD imager or X-ray film.[11] Analyze the band intensities using image analysis software.

References

Application Notes and Protocols for Immunofluorescence Staining Following AUZ 454 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUZ 454, also known as K03861, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of cell cycle progression, particularly during the G1/S transition and S phase.[4][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target of interest in cancer research.[4][6] These application notes provide a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence (IF) staining to analyze its effects on cell cycle-related proteins.

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. By combining this compound treatment with IF, researchers can gain valuable insights into the cellular consequences of CDK2 inhibition.

Mechanism of Action

This compound functions by competing with the binding of activating cyclins to CDK2.[1] This prevents the formation of the active CDK2/cyclin complex, thereby inhibiting the phosphorylation of downstream substrates essential for cell cycle progression.

Quantitative Data

The following table summarizes the binding affinities of this compound for various forms of CDK2.

TargetKd (nM)
CDK2 (Wild-Type)50
CDK2 (C118L)18.6
CDK2 (A144C)15.4
CDK2 (C118L/A144C)9.7

Data sourced from Selleck Chemicals and Cayman Chemical.[2][3]

Signaling Pathway

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the inhibitory effect of this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA Replication CDK2->DNA_Replication promotes AUZ454 AUZ454 AUZ454->CDK2 inhibits IF_Workflow Cell_Culture 1. Cell Seeding and Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Fixation 3. Cell Fixation Treatment->Fixation Permeabilization 4. Permeabilization Fixation->Permeabilization Blocking 5. Blocking Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Staining 8. Counterstaining (e.g., DAPI) Secondary_Ab->Staining Imaging 9. Imaging and Analysis Staining->Imaging

References

Application Notes and Protocols for AUZ 454 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUZ 454, also known as K03861, is a potent and specific type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] High-throughput screening (HTS) plays a pivotal role in the discovery of novel kinase inhibitors by enabling the rapid evaluation of large compound libraries. These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in HTS campaigns to identify and characterize novel CDK2 inhibitors. While specific HTS campaign data for this compound is not publicly available, this document outlines representative protocols and best practices based on established methods for screening kinase inhibitors.

This compound: A Profile

This compound distinguishes itself by competing with the binding of activating cyclins to CDK2, a characteristic of type II inhibitors.[1] Its binding affinity for CDK2 is in the nanomolar range, demonstrating its high potency.

Biochemical Data

A summary of the reported dissociation constants (Kd) for this compound against wild-type and mutant forms of CDK2 is presented below.

TargetKd (nM)
CDK2 (WT)8.2, 50
CDK2 (C118L)18.6
CDK2 (A144C)15.4
CDK2 (C118L/A144C)9.7

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

High-Throughput Screening for CDK2 Inhibitors

The primary goal of an HTS campaign targeting CDK2 is to identify compounds that modulate its kinase activity. A common approach involves a multi-stage process, beginning with a primary screen to identify initial "hits," followed by secondary and tertiary assays for confirmation and characterization.

Signaling Pathway of CDK2

The diagram below illustrates the central role of CDK2 in cell cycle regulation, a pathway of significant interest in cancer research.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE binds CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A (Active Complex) CyclinA->CDK2_CyclinA binds CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA pRb pRb CDK2_CyclinE->pRb phosphorylates G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes S_Phase_Progression S-Phase Progression CDK2_CyclinA->S_Phase_Progression promotes E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription AUZ454 This compound AUZ454->CDK2 inhibits

Caption: A diagram of the CDK2 signaling pathway.

Experimental Protocols

Primary High-Throughput Screen (Biochemical Assay)

This protocol outlines a generic, homogenous, luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction.[4] A decrease in luminescence indicates higher kinase activity, and vice versa.

Objective: To identify compounds that inhibit CDK2 kinase activity from a large chemical library.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Compound library (dissolved in DMSO)

  • This compound (as a positive control)

Protocol:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into individual wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known concentration of this compound (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the CDK2/Cyclin E complex and the histone H1 substrate in the assay buffer.

    • Dispense 10 µL of the master mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Hypothetical HTS Data Summary:

ParameterValue
Library Size100,000 compounds
Hit Cutoff>50% inhibition
Hit Rate0.5%
Z'-factor> 0.7
Secondary Assay: Dose-Response and IC50 Determination

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds and this compound (as a reference compound).

  • Perform the same kinase assay as described in the primary screen, using the different concentrations of the compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example IC50 Data Table:

CompoundIC50 (nM)
This compound15
Hit Compound 150
Hit Compound 2120
Hit Compound 385
Tertiary Assay: Cell-Based Proliferation Assay

Objective: To evaluate the effect of confirmed inhibitors on the proliferation of cancer cell lines that are dependent on CDK2 activity.

Materials:

  • Cancer cell line (e.g., Caki-1 or ACHN)[1]

  • Cell culture medium and supplements

  • Confirmed hit compounds and this compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom, white-walled plates

Protocol:

  • Cell Plating:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit compounds or this compound.

    • Include DMSO-treated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescence to determine the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

HTS Workflow

The following diagram outlines a typical workflow for an HTS campaign to discover novel CDK2 inhibitors.

HTS_Workflow High-Throughput Screening Workflow for CDK2 Inhibitors Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (Biochemical Kinase Assay) Compound_Library->Primary_Screen Hits Initial Hits (~0.5-1% of library) Primary_Screen->Hits identifies Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response progress to Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits confirms Cell_Based_Assay Cell-Based Assays (Proliferation, Target Engagement) Confirmed_Hits->Cell_Based_Assay evaluated in Lead_Compounds Lead Compounds Cell_Based_Assay->Lead_Compounds identifies SAR Structure-Activity Relationship (SAR) Studies Lead_Compounds->SAR

Caption: A flowchart of the HTS workflow.

Conclusion

This compound serves as an excellent tool compound for the development and validation of high-throughput screening assays targeting CDK2. The protocols outlined in these application notes provide a robust framework for the identification and characterization of novel CDK2 inhibitors. By employing a multi-stage screening cascade, researchers can efficiently progress from a large compound library to a set of well-characterized lead compounds with therapeutic potential. The successful application of these methods will contribute to the discovery of new anticancer agents targeting the CDK2 signaling pathway.

References

Application Notes and Protocols for AUZ454 Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying AUZ454, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Introduction

AUZ454, also known as K03861, is a small molecule inhibitor that targets CDK2, a key regulator of cell cycle progression.[1][2][3] It functions by competing with the binding of activating cyclins, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest.[1][2] Understanding the mechanism of action and evaluating the efficacy of AUZ454 requires a series of well-designed in vitro and in vivo experiments. These protocols provide detailed methodologies for the essential assays to characterize the activity of AUZ454.

Data Presentation

Quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity of AUZ454
Kinase TargetKd (nM)IC50 (µM)
Wild-type CDK28.2[1][3], 50[2][4]To be determined
CDK2 (C118L)18.6[2][4]To be determined
CDK2 (A144C)15.4[2][4]To be determined
CDK2 (C118L/A144C)9.7[2][4]To be determined
Other CDKs (e.g., CDK1, CDK4, CDK6)To be determinedTo be determined
Table 2: Cellular Potency of AUZ454
Cell LineCell TypeGI50 / IC50 (µM)
Caki-1Renal Cell CarcinomaTo be determined (inhibitory effect at 10-20 µM)[1]
ACHNRenal Cell CarcinomaTo be determined (inhibitory effect at 10-20 µM)[1]
Ba/F3 (FLT3-ITD)Pro-B Cell~0.001[4]
Ba/F3 (Wild-type)Pro-B Cell> 0.1[4]
Primary Human Monocyte-derived Macrophages (HCMV-infected)Primary Cells1.028[4]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of AUZ454 on CDK2 and other kinases.

Methodology:

  • Reagents: Recombinant human CDK2/Cyclin E1, substrate peptide (e.g., Histone H1), ATP, AUZ454, kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of AUZ454.

    • In a microplate, add the kinase, substrate, and AUZ454 at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay with ³²P-ATP, or a fluorescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of AUZ454 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of AUZ454 on the proliferation of cancer cell lines.

Methodology:

  • Reagents: Selected cancer cell lines (e.g., Caki-1, ACHN), cell culture medium, fetal bovine serum (FBS), AUZ454, and a cell viability reagent (e.g., CCK-8, MTS, or MTT).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AUZ454 for a specified duration (e.g., 24, 48, 72, 96 hours).[1]

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of AUZ454 and determine the GI₅₀ or IC₅₀ value.

Cell Cycle Analysis

Objective: To determine the effect of AUZ454 on cell cycle progression.

Methodology:

  • Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, PBS, ethanol, RNase A, and propidium (B1200493) iodide (PI).

  • Procedure:

    • Treat cells with AUZ454 at different concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Western Blot Analysis

Objective: To assess the effect of AUZ454 on the phosphorylation of CDK2 downstream targets.

Methodology:

  • Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, lysis buffer, primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-CDK2, anti-GAPDH), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Treat cells with AUZ454 at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Colony Formation Assay

Objective: To evaluate the long-term effect of AUZ454 on the clonogenic survival of cancer cells.

Methodology:

  • Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, and crystal violet staining solution.

  • Procedure:

    • Seed a low density of cells in a 6-well plate.

    • Treat the cells with AUZ454 at various concentrations for a specified period (e.g., 24 hours).

    • Remove the drug-containing medium and incubate the cells in fresh medium for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Data Analysis: Count the number of colonies in each well and calculate the surviving fraction for each treatment condition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AUZ454 in an animal model.

Methodology:

  • Reagents: Immunocompromised mice (e.g., nude or SCID), selected cancer cell line for xenograft, AUZ454 formulation for in vivo administration.

  • Procedure:

    • Subcutaneously implant cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer AUZ454 or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of AUZ454.

Mandatory Visualization

Signaling Pathway of AUZ454

AUZ454_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb_S pRb CDK2->pRb_S phosphorylates E2F_S E2F pRb_S->E2F_S releases S_Phase_Progression S-Phase Progression E2F_S->S_Phase_Progression promotes AUZ454 AUZ454 AUZ454->CDK2 inhibits

Caption: AUZ454 inhibits CDK2, blocking G1/S transition and S-phase progression.

Experimental Workflow for In Vitro Characterization of AUZ454

AUZ454_In_Vitro_Workflow Start Start: Characterize AUZ454 Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay Start->Cell_Proliferation Cell_Cycle Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Colony_Formation Colony Formation Assay Western_Blot->Colony_Formation End End: In Vitro Profile Colony_Formation->End

Caption: Workflow for the in vitro characterization of AUZ454.

Logical Relationship of AUZ454's Mechanism of Action

AUZ454_Mechanism_of_Action AUZ454 AUZ454 Binds_CDK2 Binds to CDK2 AUZ454->Binds_CDK2 Inhibits_Kinase_Activity Inhibits CDK2 Kinase Activity Binds_CDK2->Inhibits_Kinase_Activity Blocks_Substrate_Phosphorylation Blocks Phosphorylation of Downstream Substrates (e.g., Rb) Inhibits_Kinase_Activity->Blocks_Substrate_Phosphorylation Cell_Cycle_Arrest Induces Cell Cycle Arrest (G1/S) Blocks_Substrate_Phosphorylation->Cell_Cycle_Arrest Inhibits_Proliferation Inhibits Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibits_Proliferation

Caption: The mechanism of action of AUZ454 leading to cell proliferation inhibition.

References

Troubleshooting & Optimization

AUZ 454 not showing expected results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AUZ 454, a potent type II CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as K03861) is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It functions by competing with the binding of activating cyclins, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression, particularly through the G1/S phase transition.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for shorter periods. Stock solutions are best stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). It is recommended to prepare working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guide

Issue 1: No or lower than expected inhibition of cell proliferation.

If you are not observing the expected anti-proliferative effects of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow: Low or No Efficacy

G cluster_start cluster_compound Compound Integrity cluster_cell Cellular System cluster_assay Experimental Protocol cluster_end start Start: Low/No Inhibition compound_check Verify this compound Integrity (Storage, Handling, Solubility) start->compound_check compound_prep Prepare Fresh Stock & Working Solutions compound_check->compound_prep Issue Suspected cell_line_check Confirm Cell Line Identity & Mycoplasma Contamination compound_check->cell_line_check No Issue compound_prep->cell_line_check If problem persists target_expression Assess CDK2 & Cyclin E/A Expression (Western Blot) cell_line_check->target_expression concentration_check Optimize this compound Concentration (Dose-Response Curve) target_expression->concentration_check Cells & Target OK incubation_time Adjust Incubation Time concentration_check->incubation_time assay_type Consider Assay Type (e.g., Viability vs. Cytotoxicity) incubation_time->assay_type end Resolution assay_type->end Experiment Optimized

Caption: Troubleshooting workflow for low or no this compound efficacy.

Possible Cause & Solution Table

Possible Cause Suggested Solution
Compound Degradation Ensure this compound has been stored correctly at -20°C or -80°C. Prepare fresh stock and working solutions.
Incorrect Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
Cell Line Insensitivity Verify the expression and activity of CDK2 and its associated cyclins (Cyclin E and Cyclin A) in your cell line using Western blot. Cell lines with low CDK2 dependency may be less sensitive.
Suboptimal Incubation Time The inhibitory effects of this compound on cell proliferation have been observed after 24 hours and up to 4 days of treatment. Optimize the incubation time for your experimental setup.
Assay Type Metabolic assays (e.g., MTT, MTS) may not be optimal for cytostatic agents. Consider assays that directly measure cell number (e.g., cell counting, crystal violet staining) or DNA synthesis (e.g., BrdU incorporation).
Mycoplasma Contamination Test your cell cultures for mycoplasma contamination, as this can alter cellular responses to treatment.
Issue 2: Unexpected or Off-Target Effects Observed.

Observing cellular phenotypes that do not align with the known function of CDK2 inhibition may indicate off-target effects.

Troubleshooting Workflow: Unexpected Effects

G cluster_start cluster_concentration Concentration Effects cluster_controls Control Experiments cluster_profiling Target Deconvolution cluster_end start Start: Unexpected Phenotype lower_conc Lower this compound Concentration (Use lowest effective dose) start->lower_conc rescue_exp Perform Rescue Experiment (Overexpress drug-resistant CDK2) lower_conc->rescue_exp If phenotype persists inactive_analog Use Structurally Similar Inactive Analog (if available) rescue_exp->inactive_analog kinase_panel Kinase Selectivity Profiling inactive_analog->kinase_panel If on-target effect ruled out proteomics Chemical Proteomics kinase_panel->proteomics end Identify Off-Target proteomics->end

Technical Support Center: Optimizing AUZ 454 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AUZ 454, a potent type II CDK2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with a dissociation constant (Kd) of 8.2 nM.[1] It functions by competing with the binding of activating cyclins, thereby inhibiting CDK2 activity.[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[2] By inhibiting CDK2, this compound can lead to cell cycle arrest and inhibit cell proliferation.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. However, based on published data, a concentration range of 10-20 µM has been shown to be effective in inhibiting cell proliferation in Caki-1 and ACHN cells.[1] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line of interest.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).

Q4: What are the expected phenotypic effects of CDK2 inhibition with this compound?

A4: Inhibition of CDK2 can lead to a variety of cellular effects, including:

  • Cell Cycle Arrest: Primarily at the G1/S transition, preventing entry into the DNA synthesis phase.[2]

  • Inhibition of Proliferation: A reduction in the rate of cell division.[1]

  • Induction of Apoptosis: In some cancer cells, prolonged CDK2 inhibition can trigger programmed cell death.

  • Changes in Protein Phosphorylation: A decrease in the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (pRb).

Data Presentation

Table 1: Binding Affinity of this compound

TargetDissociation Constant (Kd)
CDK28.2 nM[1]

Table 2: Exemplary Effective Concentrations of this compound

Cell LineConcentrationIncubation TimeObserved EffectAssayReference
Caki-110-20 µM1-4 daysInhibition of cell proliferationCCK8[1]
ACHN10-20 µM1-4 daysInhibition of cell proliferationCCK8[1]
Caki-110 µM24 hoursDecreased colony formationColony Formation Assay[1]
ACHN10 µM24 hoursDecreased colony formationColony Formation Assay[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to assess the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., based on the determined IC50) for a specified time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Western Blotting for pRb Phosphorylation

This protocol is to assess the downstream effects of this compound on the phosphorylation of Retinoblastoma protein (pRb), a direct substrate of CDK2.

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-pRb, anti-total-pRb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-pRb signal to the total pRb and the loading control to determine the effect of this compound on pRb phosphorylation.

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates p21_p27 p21/p27 (CKIs) Cyclin_D_CDK4_6->p21_p27 inhibits E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_E->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_Cyclin_E->S_Phase_Entry AUZ454 This compound AUZ454->CDK2_Cyclin_E inhibits p21_p27->CDK2_Cyclin_E inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Curve (Determine IC50) Cell_Culture->Dose_Response Phenotypic_Assay Phenotypic Assay (e.g., Apoptosis, Proliferation) Dose_Response->Phenotypic_Assay Mechanism_Study Mechanistic Study (e.g., Western Blot for pRb) Dose_Response->Mechanism_Study Phenotypic_Assay->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Guide Problem Problem Encountered No_Effect No or Weak Effect Observed Problem->No_Effect High_Toxicity High Cell Toxicity Problem->High_Toxicity Variability Inconsistent Results Problem->Variability Check_Concentration Verify this compound Concentration and Stock Integrity No_Effect->Check_Concentration Lower_Concentration Lower this compound Concentration High_Toxicity->Lower_Concentration Standardize_Protocol Standardize Cell Seeding and Treatment Protocol Variability->Standardize_Protocol Check_Activity Confirm CDK2 Activity in Your Cell Line Check_Concentration->Check_Activity Check_Incubation Optimize Incubation Time Check_Activity->Check_Incubation Resistance Consider Resistance Mechanisms (e.g., CDK2 upregulation) Check_Incubation->Resistance Check_Solvent Check Solvent (DMSO) Toxicity Lower_Concentration->Check_Solvent Off_Target Investigate Potential Off-Target Effects Check_Solvent->Off_Target Check_Reagents Ensure Reagent Quality and Consistency Standardize_Protocol->Check_Reagents Passage_Number Monitor Cell Passage Number Check_Reagents->Passage_Number

References

AUZ 454 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AUZ 454, a type II CDK2 inhibitor, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as K03861) is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins.[1][2] Its primary target is CDK2, a key regulator of cell cycle progression.

Q2: What are the known binding affinities of this compound for CDK2?

The dissociation constant (Kd) of this compound for CDK2 varies depending on the mutational status of the kinase. The known values are summarized in the table below.

TargetDissociation Constant (Kd)
Wild-Type CDK250 nM[1]
CDK2 (C118L)18.6 nM[1]
CDK2 (A144C)15.4 nM[1]
CDK2 (C118L/A144C)9.7 nM[1]

Q3: What are the potential off-target effects of this compound?

While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, like many kinase inhibitors, it has the potential to bind to other kinases, especially those with structurally similar ATP-binding pockets. Off-target effects are a significant concern with CDK inhibitors as CDKs are involved in various cellular processes beyond the cell cycle, such as transcription and neuronal physiology.[3] For CDK2 inhibitors specifically, off-target inhibition of CDK1 at higher concentrations can lead to a G2 cell cycle arrest.[4]

Q4: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of CDK2 activity) to minimize engagement with lower-affinity off-targets.[5]

  • Use a structurally unrelated CDK2 inhibitor: Confirm your findings with a different CDK2 inhibitor that has a distinct chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]

  • Perform a rescue experiment: Overexpress a drug-resistant mutant of CDK2. If the phenotype is reversed, the effect is on-target. If it persists, it is likely due to an off-target interaction.

  • Validate with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knockdown or knockout CDK2 and observe if this phenocopies the effects of this compound.[5]

Troubleshooting Guides

Issue: Discrepancy between biochemical and cell-based assay results with this compound.

  • Possible Cause: High intracellular ATP concentration.

    • Troubleshooting Step: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell that can compete with ATP-competitive inhibitors like this compound. Consider using cell-based target engagement assays.

  • Possible Cause: Poor cell permeability or active efflux.

    • Troubleshooting Step: Assess the intracellular concentration of this compound. If it is low, consider modifying the compound to improve permeability or co-administering with an efflux pump inhibitor.

  • Possible Cause: Target not expressed or inactive in the cell line.

    • Troubleshooting Step: Confirm the expression and phosphorylation status (activity) of CDK2 in your chosen cell line using methods like Western blotting.

Issue: Unexpected cellular phenotype observed with this compound treatment.

  • Possible Cause: Off-target kinase inhibition.

    • Troubleshooting Step: This strongly suggests an off-target effect. The primary method to identify these off-targets is to perform a kinome-wide selectivity screen. This involves testing this compound against a large panel of kinases.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Inhibition of CDK2 may lead to the activation of other signaling pathways. Use techniques like phosphoproteomics to identify changes in the phosphorylation status of other proteins and pathways.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. For screening, a final concentration of 1 µM is often used.

  • Kinase Panel: Engage a commercial service that offers a comprehensive kinase profiling panel (e.g., Eurofins, Reaction Biology). These panels typically cover a significant portion of the human kinome.

  • Assay Format: The service will perform binding or activity assays. A common format is a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. A selective inhibitor will show high inhibition for CDK2 and minimal inhibition for other kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of this compound with CDK2 in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating: After treatment, harvest the cells, resuspend them in a suitable buffer, and heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for CDK2.

  • Data Analysis: Increased thermal stability of CDK2 in the presence of this compound (i.e., more CDK2 remaining in the soluble fraction at higher temperatures) indicates target engagement.

Visualizations

Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA_Replication CDK2->DNA_Replication promotes AUZ454 AUZ454 AUZ454->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the cell cycle and the point of inhibition by this compound.

Experimental_Workflow cluster_0 Off-Target Identification cluster_1 Mitigation & Validation Start Unexpected Phenotype Kinome_Scan Kinome-wide Selectivity Screen Start->Kinome_Scan Chemical_Proteomics Chemical Proteomics (e.g., Affinity Pulldown-MS) Start->Chemical_Proteomics Identify_Off_Targets Identify Potential Off-Targets Kinome_Scan->Identify_Off_Targets Chemical_Proteomics->Identify_Off_Targets Dose_Response Titrate to Lowest Effective Concentration Identify_Off_Targets->Dose_Response Structural_Analogs Use Structurally Different Inhibitor Dose_Response->Structural_Analogs Rescue_Experiment Rescue with Resistant Mutant Structural_Analogs->Rescue_Experiment Genetic_Validation Validate with siRNA/CRISPR Rescue_Experiment->Genetic_Validation Conclusion Confirm On-Target vs. Off-Target Effect Genetic_Validation->Conclusion

Caption: A logical workflow for the identification and mitigation of off-target effects of this compound.

References

troubleshooting AUZ 454 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with AUZ 454.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For laboratory research, DMSO is commonly used to prepare concentrated stock solutions.[2][3][4] It is recommended to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[3]

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. Why did this happen and what can I do?

A2: This is a common issue known as "solvent shock." When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

To prevent this, it is crucial to ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent toxicity and precipitation.[5][6] Adding the this compound stock solution dropwise to the vortexing aqueous buffer can also help ensure rapid and even distribution.[6]

Q3: What are some initial troubleshooting steps if I observe precipitation of this compound in my experiment?

A3: If you observe precipitation, you can try the following:

  • Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, prolonged heating should be avoided as it could degrade the compound.[5]

  • Sonication: Using a water bath sonicator for a brief period (5-10 minutes) can help break up precipitate particles and aid in redissolving the compound.[5]

  • pH Adjustment: If your experimental buffer allows, adjusting the pH might improve solubility, as this compound has ionizable groups.[5]

Q4: Are there established formulations to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications, a common formulation involves a mixture of solvents. A widely used protocol includes a combination of DMSO, PEG300, Tween-80, and saline.[7][8] This co-solvent system is designed to maintain the solubility of hydrophobic compounds in an aqueous environment suitable for administration.

Solubility Data

Solvent/FormulationSolubilityReference
DMSO≥10 mg/mL[1]
Ethanol≥10 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.15 mM)[7][8]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.15 mM)[4]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (4.15 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 501.5 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.015 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution for in vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can help prevent localized high concentrations when adding to the aqueous medium.

  • Final Dilution: Add a small volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Immediately after adding the this compound solution, mix the medium thoroughly by gentle pipetting or swirling to ensure a homogenous solution and prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Visualizing Key Processes

This compound Troubleshooting Logic

AUZ454_Troubleshooting cluster_physical Physical Dissolution Aids start Insolubility Observed check_stock Check Stock Solution (Fresh DMSO? Stored Properly?) start->check_stock change_dilution Modify Dilution Technique (Dropwise addition, vortexing) check_stock->change_dilution fail Insolubility Persists (Consider alternative compound) lower_conc Lower Final Concentration change_dilution->lower_conc use_cosolvent Use Co-solvent Formulation (e.g., with PEG300/Tween-80) lower_conc->use_cosolvent physical_methods Apply Physical Methods use_cosolvent->physical_methods warming Gentle Warming (37°C) physical_methods->warming sonication Sonication physical_methods->sonication success Solubility Achieved warming->success sonication->success

Caption: Troubleshooting workflow for this compound insolubility.

This compound Mechanism of Action: CDK2 Signaling Pathway

This compound is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It exerts its effect by competing with the binding of activating cyclins, primarily Cyclin E and Cyclin A, to CDK2. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein, which is crucial for cell cycle progression from the G1 to the S phase.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CyclinE_CDK2->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F pRb p-Rb (Phosphorylated) Rb_E2F->pRb free_E2F Free E2F Rb_E2F->free_E2F S_phase_genes S-Phase Gene Transcription free_E2F->S_phase_genes Activates DNA_synthesis DNA Synthesis S_phase_genes->DNA_synthesis AUZ454 This compound AUZ454->CyclinE_CDK2 Inhibits

Caption: this compound inhibits the CDK2 signaling pathway.

References

AUZ 454 Experiments: Technical Support Center for Interpreting Unexpected Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AUZ 454 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected data that may arise during their work with this CDK2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected results in a question-and-answer format, providing actionable advice and directs for further investigation.

Issue 1: Higher than expected cell viability or inconsistent IC50 values.

  • Question: We are observing higher than expected cell viability in our cancer cell lines treated with this compound, and our IC50 values are inconsistent across experiments. What could be the cause?

  • Answer: This is a common issue that can stem from several factors:

    • Compound Precipitation: this compound, like many small molecule inhibitors, can precipitate out of solution at higher concentrations, reducing its effective concentration in your assay.[1] Visually inspect your culture wells for any precipitate.

    • Resistance Mechanisms: The cancer cells may have developed resistance to this compound. A primary mechanism of resistance to CDK4/6 inhibitors is the activation of CDK2.[2] Conversely, resistance to CDK2 inhibition can arise from the activation of CDK4/6.[3]

    • Assay Choice: If you are using a metabolic assay (e.g., MTT, XTT), changes in cell size or metabolic activity induced by this compound could confound the results. It is recommended to use an assay that directly measures cell number or DNA content.[1]

Troubleshooting Steps:

  • Confirm Solubility: Prepare fresh dilutions of this compound and visually inspect for precipitation under a microscope. Consider using a different solvent or adjusting the final concentration.

  • Assess Resistance:

    • Western Blot Analysis: Check for upregulation of CDK4/6 or Cyclin D in your treated cells.

    • Combination Therapy: Consider co-treating with a CDK4/6 inhibitor to see if it restores sensitivity to this compound.

  • Validate with an Orthogonal Assay: Switch to a direct cell counting method or a DNA-based proliferation assay (e.g., BrdU incorporation) to confirm your findings.[1]

Issue 2: Unexpected cellular phenotype (e.g., senescence or apoptosis instead of cell cycle arrest).

  • Question: We expected this compound to induce G1 cell cycle arrest, but instead, we are observing markers of cellular senescence or apoptosis. Is this a known effect?

  • Answer: Yes, this is a plausible outcome. While CDK2 inhibition is expected to cause G1 arrest, the cellular response can be context-dependent.[4]

    • Cellular Senescence: Inhibition of CDK2 has been shown to trigger senescence in some cancer models.[4][5]

    • Apoptosis: In certain genetic backgrounds, such as in NOTCH1-activated T-ALL, inhibition of cyclin D-CDK4/6 can lead to apoptosis instead of a cytostatic effect.[4] A similar context-dependent apoptotic response could occur with CDK2 inhibition.

    • Anaphase Catastrophe: In chromosomally abnormal cancer cells, CDK2 inhibition can lead to a phenomenon called "anaphase catastrophe," resulting in cell death.[6]

Troubleshooting Steps:

  • Confirm Senescence: Use a senescence-associated β-galactosidase staining assay to confirm this phenotype.

  • Measure Apoptosis: Perform assays for apoptosis markers, such as cleaved caspase-3 by Western blot or Annexin V staining by flow cytometry.

  • Characterize Cell Cycle: Conduct a thorough cell cycle analysis using flow cytometry to quantify the proportion of cells in each phase (G1, S, G2/M) and to detect any sub-G1 peak indicative of apoptosis.

Issue 3: Discrepancy between in vitro kinase activity and cellular potency.

  • Question: this compound shows high potency in our in vitro kinase assays against purified CDK2, but its effect on cell proliferation is much weaker. Why is there a discrepancy?

  • Answer: This is a frequent challenge in drug development and can be attributed to several factors:

    • Cellular Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.

    • Efflux Pumps: The cancer cells may be expressing high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.

    • Off-Target Effects: In a cellular context, this compound might be engaging with other kinases or proteins that counteract its intended effect on CDK2.[7] The structural similarity of the ATP-binding pocket across the kinome is a primary reason for off-target effects.[7]

Troubleshooting Steps:

  • Assess Intracellular Concentration: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound.

  • Inhibit Efflux Pumps: Co-treat with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this enhances the potency of this compound.

  • Kinome Profiling: Perform a kinome-wide profiling study to identify potential off-target interactions of this compound.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound (K03861)

TargetKd (nM)
CDK2 (WT)50[7]
CDK2 (C118L)18.6[7]
CDK2 (A144C)15.4[7]
CDK2 (C118L/A144C)9.7[7]
CDK28.2[8]

Table 2: Cellular Activity of this compound (K03861)

Cell LineTreatmentEffect
Caki-1 (WTAP overexpression)10-20 µM (1-4 days)Inhibitory effect on cell proliferation (CCK8 assay)[8]
ACHN (WTAP overexpression)10-20 µM (1-4 days)Inhibitory effect on cell proliferation (CCK8 assay)[8]
Caki-110 µM (24 hours)Decreased colony formation[8]
ACHN10 µM (24 hours)Decreased colony formation[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (Direct Cell Counting)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis and Staining:

    • Remove the media and wash the cells with PBS.

    • Lyse the cells and stain the DNA with a fluorescent dye (e.g., CyQUANT™).

  • Quantification: Read the fluorescence on a plate reader. The fluorescence intensity is directly proportional to the cell number.

Protocol 2: Western Blot for CDK/Cyclin Expression

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against CDK2, CDK4, CDK6, Cyclin D1, Cyclin E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D PI3K_Akt_mTOR->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb inhibits E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb phosphorylates CDK2->G1_S_Transition promotes AUZ454 This compound AUZ454->CDK2 inhibits Troubleshooting_Workflow Start Unexpected Data (e.g., High Cell Viability) Check_Precipitation Check for Compound Precipitation Start->Check_Precipitation Precipitate_Yes Precipitate Observed Check_Precipitation->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Precipitation->Precipitate_No No Adjust_Solvent Adjust Solvent/ Concentration Precipitate_Yes->Adjust_Solvent Check_Assay Review Assay Method Precipitate_No->Check_Assay Metabolic_Assay Metabolic Assay (e.g., MTT) Check_Assay->Metabolic_Assay Metabolic Direct_Count Direct Cell Count/ DNA Assay Check_Assay->Direct_Count Direct Use_Orthogonal_Assay Use Orthogonal Assay Metabolic_Assay->Use_Orthogonal_Assay Investigate_Resistance Investigate Resistance Mechanisms Direct_Count->Investigate_Resistance Western_Blot Western Blot for CDK4/6, Cyclin D Investigate_Resistance->Western_Blot Hypothesis: Upregulation Combination_Tx Combination Treatment with CDK4/6i Investigate_Resistance->Combination_Tx Hypothesis: Bypass Logical_Relationships Unexpected_Phenotype Unexpected Phenotype Senescence Cellular Senescence Unexpected_Phenotype->Senescence Apoptosis Apoptosis Unexpected_Phenotype->Apoptosis Anaphase_Catastrophe Anaphase Catastrophe Unexpected_Phenotype->Anaphase_Catastrophe Genetic_Background Cellular/Genetic Context Genetic_Background->Senescence Genetic_Background->Apoptosis Chromosomal_Instability Chromosomal Instability Chromosomal_Instability->Anaphase_Catastrophe

References

Technical Support Center: AUZ454 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AUZ454. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo application of AUZ454, a potent type II CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AUZ454 and what is its mechanism of action?

A1: AUZ454, also known as K03861, is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with a dissociation constant (Kd) of 8.2 nM.[1] It functions by competing with the binding of activating cyclins, thereby inhibiting CDK2 kinase activity.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. By inhibiting CDK2, AUZ454 can induce cell cycle arrest and inhibit the proliferation of cancer cells.

Q2: What are the recommended formulations for in vivo studies with AUZ454?

A2: For in vivo experiments, it is crucial to use a formulation that ensures the solubility and stability of AUZ454. Two commonly recommended formulations are:

  • Formulation 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Formulation 2: A suspension in corn oil.

It is strongly recommended to prepare these formulations fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: What are the recommended storage conditions for AUZ454?

A3: AUZ454 powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions in DMSO can also be stored at these temperatures.

Q4: Is there any published in vivo efficacy data for AUZ454 in cancer models?

A4: Yes, a study by Lin et al. (2022) utilized AUZ454 (K03861) as a positive control in a xenograft model of hepatocellular carcinoma (PLC) and colon cancer (HT-29). The study demonstrated that AUZ454 inhibited tumor growth in vivo.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with AUZ454.

Issue Potential Cause(s) Troubleshooting Steps
Poor in vivo efficacy (lack of tumor growth inhibition) 1. Suboptimal Formulation: The compound may be precipitating out of solution, leading to poor bioavailability. 2. Inadequate Dose or Dosing Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. 3. Tumor Model Resistance: The selected cancer cell line may not be dependent on the CDK2 pathway for proliferation. 4. Compound Degradation: Improper storage or handling may have led to the degradation of AUZ454.1. Optimize Formulation: a) Ensure all components of the formulation are of high quality. b) Prepare the formulation fresh before each administration. c) Visually inspect the solution for any precipitation before injection. d) Consider evaluating the alternative formulation (e.g., if using the saline-based formulation, try the corn oil suspension). 2. Dose Escalation/Schedule Adjustment: a) Perform a dose-response study to determine the maximally tolerated dose (MTD) and the optimal effective dose. b) Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on the pharmacokinetic profile of the compound. 3. Select Appropriate Tumor Model: a) Prior to in vivo studies, confirm the sensitivity of your cancer cell line to AUZ454 in vitro using cell proliferation assays. b) Choose cell lines known to have alterations in the cell cycle pathway that would make them sensitive to CDK2 inhibition (e.g., Cyclin E amplification). 4. Verify Compound Integrity: a) Ensure AUZ454 has been stored correctly according to the manufacturer's recommendations. b) If in doubt, obtain a fresh batch of the compound.
Toxicity in animal models (e.g., weight loss, lethargy) 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.1. Dose Reduction: a) Reduce the dose of AUZ454. b) Conduct a tolerability study to determine the MTD in your specific animal strain. 2. Vehicle Control: a) Always include a vehicle-only control group in your experiments to assess any toxicity associated with the formulation.
Difficulty in dissolving AUZ454 1. Low Solubility: AUZ454 is a hydrophobic molecule with limited aqueous solubility. 2. Incorrect Solvent Order: The order of solvent addition can impact the final solubility.1. Follow Recommended Protocol: a) For the saline-based formulation, first dissolve AUZ454 in DMSO before adding PEG300, Tween-80, and finally saline.[1] b) Use gentle heating and/or sonication to aid dissolution.[1] 2. Check Solvent Quality: Ensure all solvents are of high purity and free of water contamination, especially DMSO.

Data Presentation

Table 1: In Vivo Efficacy of AUZ454 in Xenograft Models

Tumor Model Cell Line Treatment Dose Dosing Schedule Tumor Growth Inhibition (%) Reference
Hepatocellular CarcinomaPLCAUZ454 (K03861)Not SpecifiedNot SpecifiedSignificant inhibition observedLin et al., 2022
Colon CancerHT-29AUZ454 (K03861)Not SpecifiedNot SpecifiedSignificant inhibition observedLin et al., 2022

Note: The specific dose and schedule for AUZ454 were not detailed in the cited publication as it was used as a positive control.

Experimental Protocols

Protocol 1: In Vivo Xenograft Study

This protocol is a general guideline based on common practices for xenograft studies and should be adapted to the specific experimental design.

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line (e.g., PLC or HT-29) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Prepare the AUZ454 formulation and the vehicle control fresh each day.

    • Administer AUZ454 or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral gavage).

    • Monitor animal weight and general health daily.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals (e.g., every 2-3 days).

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.

Visualizations

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb phosphorylates Rb->E2F inhibits E2F->Cyclin E activates transcription DNA_Replication DNA_Replication E2F->DNA_Replication activates transcription p21/p27 p21/p27 p21/p27->CDK2 inhibits Growth_Factors Growth_Factors Growth_Factors->Cyclin D AUZ454 AUZ454 AUZ454->CDK2 inhibits

Caption: CDK2 Signaling Pathway and the inhibitory action of AUZ454.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Treatment 5. AUZ454/Vehicle Administration Randomization->Treatment Monitoring 6. Tumor & Health Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Data Collection Monitoring->Endpoint

Caption: General workflow for in vivo xenograft efficacy studies.

Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Formulation Is the formulation optimal and fresh? Start->Check_Formulation Check_Dose Is the dose and schedule appropriate? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation No Check_Model Is the tumor model sensitive to CDK2 inhibition? Check_Dose->Check_Model Yes Adjust_Dose Adjust Dose/Schedule Check_Dose->Adjust_Dose No Check_Compound Is the compound integrity confirmed? Check_Model->Check_Compound Yes Select_New_Model Select a Sensitive Model Check_Model->Select_New_Model No Use_New_Compound Use Fresh Compound Check_Compound->Use_New_Compound No Success Improved Efficacy Check_Compound->Success Yes Optimize_Formulation->Success Adjust_Dose->Success Select_New_Model->Success Use_New_Compound->Success

Caption: Troubleshooting logic for addressing poor in vivo efficacy.

References

AUZ 454 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for AUZ454. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the solid AUZ454 powder?

For long-term storage, the solid powder of AUZ454 should be stored at -20°C, where it can be stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2] Some suppliers indicate stability for at least 4 years, though the specific storage temperature for this duration is not specified.[3]

Q2: What is the best way to store AUZ454 stock solutions?

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] These aliquots should be stored at -80°C for long-term stability, which can be maintained for up to 2 years.[2][4] For shorter-term storage, -20°C is also an option, with stability for up to 1 year.[2][4]

Q3: My AUZ454 solution appears cloudy or has precipitated. What should I do?

Precipitation can occur, especially with aqueous dilutions or if the solubility limit is exceeded. If you observe cloudiness or precipitation:

  • Gently warm the solution.

  • Use sonication to aid dissolution.[4]

  • Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]

  • For in vivo studies, ensure the components of the formulation are mixed in the correct order and are thoroughly vortexed to ensure a clear solution.[2][4]

Q4: I suspect my AUZ454 has degraded. What are the likely causes?

Based on the chemical structure of AUZ454, which contains a phenylurea moiety, the primary pathway of chemical degradation is likely hydrolysis of the urea (B33335) bond. This reaction can be catalyzed by both acidic and basic conditions and is influenced by temperature.[1][4][5][6] It is crucial to avoid exposing AUZ454 solutions to strong acids or bases, especially at elevated temperatures. The trifluoromethyl group on the phenyl ring is generally very stable and less likely to be a site of degradation.[2][7][8][9]

Q5: How should I prepare working solutions of AUZ454 for in vitro and in vivo experiments?

For in vitro assays, stock solutions are typically prepared in DMSO.[1][2][3] For in vivo experiments, various formulations are suggested, often involving co-solvents to maintain solubility in aqueous systems. It is recommended that working solutions for in vivo studies be prepared fresh on the day of use.[4] Always add and mix the components of a formulation sequentially to ensure proper dissolution.[2][4]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for AUZ454
FormStorage TemperatureDurationCitations
Solid Powder-20°C3 years[1][2]
4°C2 years[2]
Stock Solution-80°C1-2 years[1][2][4]
-20°C1 month - 1 year[1][2][4]
Table 2: Solubility of AUZ454
SolventConcentrationCitations
DMSO≥10 mg/mL[3]
100 mg/mL (199.4 mM)[1]
250 mg/mL (498.50 mM) with sonication[2]
Ethanol≥10 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid AUZ454 (Molecular Weight: 501.50 g/mol ) to room temperature for at least 60 minutes before opening to prevent moisture condensation.[5]

  • Weigh out the desired amount of AUZ454 powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of AUZ454, add 199.4 µL of DMSO).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Representative Forced Degradation Study

This protocol is a general guideline for assessing the stability of AUZ454 under stressed conditions.

  • Preparation of Test Solutions: Prepare a 1 mg/mL solution of AUZ454 in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix the AUZ454 solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the AUZ454 solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the AUZ454 solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid AUZ454 powder at 80°C for 48 hours. Also, incubate the 1 mg/mL solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the 1 mg/mL solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.

Protocol 3: Representative Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of AUZ454 and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of AUZ454 (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

AUZ454_Storage_Workflow AUZ454 Handling and Storage Workflow receive Receive Solid AUZ454 equilibrate Equilibrate to Room Temp receive->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid Unused Solid stock_solution Prepare Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store_stock Store Stock at -80°C aliquot->store_stock prepare_working Prepare Working Solution store_stock->prepare_working For Experiment use_immediately Use Immediately prepare_working->use_immediately

Caption: Recommended workflow for handling and storing AUZ454.

AUZ454_Degradation_Pathway Hypothetical Hydrolytic Degradation of AUZ454 cluster_products Degradation Products product1 N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)carbamic acid product2 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline AUZ454 AUZ454 (N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)urea) hydrolysis Hydrolysis (Acid or Base Catalyzed) AUZ454->hydrolysis Urea Bond Cleavage hydrolysis->product1 hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of AUZ454.

Troubleshooting_Decision_Tree Troubleshooting AUZ454 Stability Issues start Issue Encountered with AUZ454 Solution precipitation Precipitation or Cloudiness? start->precipitation loss_of_activity Unexpected Loss of Activity? precipitation->loss_of_activity No warm_sonicate Gently Warm and/or Sonicate precipitation->warm_sonicate Yes check_storage Verify Storage Conditions (-80°C, Aliquoted?) loss_of_activity->check_storage Yes not_degraded No Degradation (Check Assay) loss_of_activity->not_degraded No check_solvent Check Solvent Quality (Anhydrous DMSO?) warm_sonicate->check_solvent prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh improper_storage Improper Storage check_storage->improper_storage No forced_degradation Suspect Chemical Degradation check_storage->forced_degradation Yes new_lot Use a New Lot of AUZ454 improper_storage->new_lot run_hplc Run Stability-Indicating HPLC forced_degradation->run_hplc degraded Degradation Confirmed run_hplc->degraded Yes run_hplc->not_degraded No degraded->new_lot

Caption: Decision tree for troubleshooting AUZ454 stability issues.

References

avoiding AUZ 454 degradation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers using AUZ 454, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Proper handling and awareness of potential degradation are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[1][4] It is advisable to use fresh DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[2]

Q2: My this compound seems to be losing activity in my cell culture experiments. What could be the cause?

Several factors can contribute to the apparent loss of activity of small molecules like this compound in cell culture. These can include:

  • Degradation in Media: The compound may be unstable in the aqueous environment of the cell culture media at 37°C.

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) can metabolize the compound.[5]

  • Cellular Metabolism: The cells themselves can metabolize the compound, reducing its effective concentration over time.[5]

  • Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS), reducing its bioavailable concentration.[5]

  • Adsorption to Plasticware: The compound might adsorb to the surface of cell culture plates or pipette tips.[4]

Q3: What is the mechanism of action of this compound?

This compound is a type II CDK2 inhibitor.[1][2] It functions by competing with the binding of activating cyclins to CDK2, thereby preventing the phosphorylation of downstream targets and blocking cell cycle progression.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Inconsistent handling and storage of this compound stock solution.- Variability in cell culture conditions.- Aliquot stock solutions to avoid freeze-thaw cycles.- Ensure consistent cell seeding density and media conditions.
Higher than expected IC50 value - Degradation of this compound in the cell culture media.- Binding of this compound to serum proteins.- Perform a stability assay of this compound in your specific media (see protocol below).- Test the effect of this compound in serum-free or low-serum media.
Loss of compound effect over time in long-term experiments - Compound degradation or cellular metabolism.- Replenish the media with fresh this compound at regular intervals.
No detectable compound in media after incubation - Adsorption to plasticware.- Rapid cellular uptake.- Use low-protein-binding plates and pipette tips.- Analyze cell lysates to quantify intracellular compound concentration.[4]

Visualizing Experimental Workflow and Signaling Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate a general workflow for investigating compound stability and the CDK2 signaling pathway.

Troubleshooting this compound Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Stability cluster_3 Analysis cluster_4 Optimization Inconsistent Results / Loss of Activity Inconsistent Results / Loss of Activity Check Stock Solution Check Stock Solution Inconsistent Results / Loss of Activity->Check Stock Solution Verify Cell Health Verify Cell Health Inconsistent Results / Loss of Activity->Verify Cell Health Stability in Media (No Cells) Stability in Media (No Cells) Check Stock Solution->Stability in Media (No Cells) Stability with Cells Stability with Cells Verify Cell Health->Stability with Cells Binding to Plasticware Binding to Plasticware Stability in Media (No Cells)->Binding to Plasticware LC-MS/MS Analysis LC-MS/MS Analysis Stability in Media (No Cells)->LC-MS/MS Analysis Stability with Cells->LC-MS/MS Analysis Binding to Plasticware->LC-MS/MS Analysis Optimize Dosing Strategy Optimize Dosing Strategy LC-MS/MS Analysis->Optimize Dosing Strategy This compound Mechanism of Action Cyclin E Cyclin E Cyclin E / CDK2 Complex Cyclin E / CDK2 Complex Cyclin E->Cyclin E / CDK2 Complex CDK2 CDK2 CDK2->Cyclin E / CDK2 Complex Inactive CDK2 Inactive CDK2 Phosphorylated Rb Phosphorylated Rb Cyclin E / CDK2 Complex->Phosphorylated Rb phosphorylates This compound This compound This compound->CDK2 inhibits binding Rb Protein Rb Protein Rb Protein->Phosphorylated Rb E2F E2F Phosphorylated Rb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition promotes

References

Technical Support Center: Troubleshooting AUZ454 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to AUZ454, a potent type II CDK2 inhibitor, in cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is AUZ454 and what is its mechanism of action?

AUZ454, also known as K03861, is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with the binding of activating cyclins, thereby inhibiting CDK2 activity and downstream signaling pathways that control cell cycle progression.[1][2][3]

Q2: My cells are showing reduced sensitivity to AUZ454. What are the potential mechanisms of resistance?

While specific resistance mechanisms to AUZ454 are still under investigation, resistance to CDK inhibitors in general can arise through several mechanisms:

  • Target Alterations: Upregulation of CDK2 or its binding partner, Cyclin E.[4][5]

  • Bypass Pathways: Activation of alternative signaling pathways that can drive cell cycle progression independently of CDK2.

  • Drug Efflux: Increased expression of drug efflux pumps that actively remove AUZ454 from the cell.

  • Downstream Alterations: Loss or inactivation of the retinoblastoma (Rb) protein, a key substrate of CDK2.

  • Cellular Heterogeneity: Selection of pre-existing subpopulations of cells with intrinsic resistance, such as polyploid cells.[4][5]

Q3: What initial steps can I take to confirm AUZ454 resistance in my cell line?

The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of AUZ454 in your suspected resistant cell line compared to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is a primary indicator of resistance. This can be assessed using a cell viability assay such as MTT or CellTiter-Glo.

Troubleshooting Guide: Investigating AUZ454 Resistance

This guide provides a structured approach to identifying the underlying cause of AUZ454 resistance in your cell line.

Problem 1: Increased IC50 of AUZ454 in the treated cell line.

Possible Cause 1: Upregulation of CDK2 or Cyclin E.

  • How to Investigate:

    • Western Blotting: Analyze the protein expression levels of CDK2 and Cyclin E in both sensitive and resistant cell lines. An increase in the expression of either protein in the resistant line could explain the reduced sensitivity to AUZ454.

    • Quantitative PCR (qPCR): Measure the mRNA levels of CDK2 and CCNE1 (the gene encoding Cyclin E) to determine if the upregulation is occurring at the transcriptional level.

  • Expected Results:

Protein/GeneExpected Change in Resistant Cells
CDK2 ProteinIncreased Expression
Cyclin E ProteinIncreased Expression
CDK2 mRNAIncreased Expression
CCNE1 mRNAIncreased Expression

Possible Cause 2: Alterations in the Rb pathway.

  • How to Investigate:

    • Western Blotting: Assess the total protein level of Rb and its phosphorylation status (p-Rb) in response to AUZ454 treatment. Loss of total Rb or sustained phosphorylation of Rb even in the presence of AUZ454 can indicate resistance.

  • Expected Results:

ProteinExpected Observation in Resistant Cells
Total RbDecreased or absent
Phospho-Rb (Ser807/811)Maintained or increased despite AUZ454 treatment

Possible Cause 3: Activation of bypass signaling pathways.

  • How to Investigate:

    • Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the activation of various signaling pathways (e.g., PI3K/AKT, MAPK) in resistant cells compared to sensitive cells.

    • Western Blotting: Validate the findings from the array by performing western blots for key phosphorylated proteins in the identified bypass pathways.

Problem 2: No change in CDK2/Cyclin E/Rb pathways, but cells are still resistant.

Possible Cause: Increased drug efflux.

  • How to Investigate:

    • Efflux Pump Inhibitor Co-treatment: Treat the resistant cells with AUZ454 in combination with a broad-spectrum inhibitor of ABC transporters (e.g., verapamil (B1683045) or cyclosporin (B1163) A). A restoration of sensitivity to AUZ454 would suggest the involvement of drug efflux pumps.

    • qPCR: Measure the mRNA expression levels of common drug resistance genes like ABCB1 (MDR1) and ABCG2 (BCRP).

Experimental Protocols

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of AUZ454 for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against CDK2, Cyclin E, Rb, p-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Harvest approximately 1x10^6 cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.[7]

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).[7]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Quantitative PCR (qPCR)
  • Isolate total RNA from cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or a probe-based method with primers specific for your genes of interest (CDK2, CCNE1, ABCB1, ABCG2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Potential Combination Therapies to Overcome Resistance

If resistance is confirmed and a potential mechanism is identified, combination therapy may be a viable strategy to re-sensitize the cells to AUZ454.

Combination StrategyRationale
AUZ454 + PI3K/mTOR inhibitor To block a potential bypass signaling pathway that is commonly activated in resistance to CDK inhibitors.[8][9]
AUZ454 + Endocrine therapy (e.g., Fulvestrant) For hormone receptor-positive cancer cell lines, as this combination can have synergistic effects.[3][10]
AUZ454 + Chemotherapy To target different phases of the cell cycle and potentially overcome resistance.

Visualizations

AUZ454_Signaling_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase AUZ454 AUZ454 AUZ454->CDK2 inhibits

Caption: AUZ454 inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation.

Resistance_Troubleshooting_Workflow Start Suspected AUZ454 Resistance DoseResponse Perform Dose-Response Curve (e.g., MTT Assay) Start->DoseResponse IC50_Shift Significant IC50 Shift? DoseResponse->IC50_Shift NoResistance Resistance Not Confirmed IC50_Shift->NoResistance No InvestigateMechanism Investigate Resistance Mechanism IC50_Shift->InvestigateMechanism Yes WesternBlot Western Blot: CDK2, Cyclin E, Rb, p-Rb InvestigateMechanism->WesternBlot qPCR qPCR: CDK2, CCNE1 InvestigateMechanism->qPCR Bypass Phospho-Kinase Array InvestigateMechanism->Bypass Efflux Drug Efflux Assay InvestigateMechanism->Efflux AnalyzeData Analyze Data and Identify Mechanism WesternBlot->AnalyzeData qPCR->AnalyzeData Bypass->AnalyzeData Efflux->AnalyzeData Combination Consider Combination Therapy AnalyzeData->Combination

Caption: A workflow for troubleshooting AUZ454 resistance in cell lines.

Resistance_Mechanisms cluster_mechanisms Potential Mechanisms Resistance AUZ454 Resistance Target Target Alteration (↑CDK2, ↑Cyclin E) Resistance->Target Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Resistance->Bypass Efflux Increased Drug Efflux (e.g., ABCB1) Resistance->Efflux Downstream Downstream Alteration (Rb loss) Resistance->Downstream Heterogeneity Cellular Heterogeneity (Polyploidy) Resistance->Heterogeneity

Caption: Potential mechanisms leading to AUZ454 resistance.

References

Technical Support Center: AUZ 454 Target Engagement Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of AUZ 454, a potent and selective type II CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as K03861) is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its mechanism of action involves competing with the binding of activating cyclins to CDK2, thereby inhibiting its kinase activity.[2][3]

Q2: Why is it important to confirm target engagement for this compound?

A2: Confirming that a drug binds to its intended target in a cellular context is a critical step in drug development. It validates the mechanism of action, helps to interpret efficacy and toxicity data, and can inform dose selection for further studies. For this compound, confirming engagement with CDK2 ensures that its cellular effects are mediated through the intended pathway.

Q3: What are the recommended methods to confirm this compound target engagement?

A3: We recommend two primary methods:

  • Direct Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®) to directly measure the binding of this compound to CDK2 in cells.

  • Pharmacodynamic (PD) Biomarker Analysis: Western blotting to measure the phosphorylation of Retinoblastoma protein (Rb), a downstream substrate of CDK2, as an indicator of target inhibition.

I. Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique to verify and quantify the interaction between a ligand (this compound) and its protein target (CDK2) within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Fractionation cluster_3 Detection Treat Treat cells with This compound or DMSO Heat Apply temperature gradient to cell aliquots Treat->Heat Incubate Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Process Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Detect Quantify soluble CDK2 (e.g., Western Blot, ELISA) Centrifuge->Detect Analyze supernatant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol is designed to determine the apparent binding affinity of this compound to CDK2 at a fixed temperature.

Materials:

  • Cell line expressing CDK2 (e.g., OVCAR-3)

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Antibodies for CDK2 detection (for Western Blot)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a DMSO control for 1-2 hours.

  • Cell Harvest and Heat Treatment:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with inhibitors to a concentration of approximately 1 x 10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a predetermined optimal temperature (e.g., 58°C for CDK2, determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations of all samples.

    • Analyze the amount of soluble CDK2 by Western Blot or other quantitative protein detection methods.

Quantitative Data: this compound Binding Affinity

The following table summarizes the binding affinity of this compound to CDK2. This data can be used as a reference for expected potency in your experiments.

CompoundTargetMethodKd (nM)
This compoundCDK2 (WT)Biochemical Assay50
This compoundCDK2 (WT)Biochemical Assay8.2

Data sourced from Selleck Chemicals and MedchemExpress.[2][3]

Troubleshooting Guide: CETSA
IssuePossible Cause(s)Suggested Solution(s)
No thermal shift observed - Compound does not bind to the target in cells.- Incorrect temperature range for heat shock.- Insufficient compound concentration or incubation time.- Confirm compound activity with an orthogonal assay.- Perform a melt curve experiment to determine the optimal temperature.- Increase compound concentration and/or incubation time.
High variability between replicates - Inconsistent cell number per aliquot.- Uneven heating or cooling.- Incomplete or inconsistent cell lysis.- Ensure accurate cell counting and pipetting.- Use a calibrated thermal cycler.- Optimize lysis procedure (e.g., number of freeze-thaw cycles).
Low signal for CDK2 - Low expression of CDK2 in the chosen cell line.- Poor antibody performance.- Protein degradation.- Select a cell line with higher CDK2 expression.- Validate antibody specificity and optimize dilution.- Always use fresh protease and phosphatase inhibitors.

II. Pharmacodynamic Biomarker Analysis: Phospho-Rb Western Blot

Inhibition of CDK2 by this compound should lead to a decrease in the phosphorylation of its downstream substrates. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Measuring the phosphorylation status of Rb at Serine 807/811 serves as a reliable pharmacodynamic biomarker for this compound activity.[5]

Signaling Pathway: CDK2 and Rb

cluster_0 G1 Phase cluster_1 This compound Inhibition cluster_2 Downstream Effect CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates AUZ454 This compound AUZ454->ActiveComplex Inhibits pRb p-Rb (Ser807/811) Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Simplified CDK2-Rb signaling pathway.

Detailed Protocol: Phospho-Rb (Ser807/811) Western Blot

Materials:

  • Cell line (e.g., OVCAR-3)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound and DMSO for a specified time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Rb (Ser807/811) antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control to ensure equal protein loading.

Expected Results

A dose-dependent decrease in the signal for phospho-Rb (Ser807/811) should be observed in cells treated with this compound compared to the DMSO control, while the levels of total Rb and the loading control should remain relatively constant.

Troubleshooting Guide: Phospho-Rb Western Blot
IssuePossible Cause(s)Suggested Solution(s)
No or weak phospho-signal - Inefficient phosphorylation in the cell model.- Phosphatase activity during sample preparation.- Low protein load.- Stimulate cells if necessary (e.g., with serum) to induce cell cycle progression.- Always use fresh phosphatase inhibitors and keep samples on ice.[6]- Load at least 20-30 µg of total protein.
High background - Blocking is insufficient or inappropriate.- Antibody concentration is too high.- Insufficient washing.- Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of washes.
Non-specific bands - Primary or secondary antibody is not specific.- Protein degradation.- Too much protein loaded.- Use a well-validated antibody and include a positive control lysate.- Ensure protease inhibitors are active.- Reduce the amount of protein loaded per lane.

For further assistance, please contact our technical support team.

References

Validation & Comparative

A Comparative Guide to AUZ454 and Other CDK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target due to its critical role in cell cycle progression. The development of selective and potent CDK2 inhibitors is a key focus for researchers in oncology and drug discovery. This guide provides a detailed comparison of AUZ454 (also known as K03861), a notable type II CDK2 inhibitor, with other prominent CDK inhibitors, supported by experimental data and detailed methodologies.

Introduction to AUZ454

AUZ454 is a potent and selective type II inhibitor of CDK2.[1][2] Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, often inducing a non-active conformation of the enzyme. AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners.[1][3]

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (how well it distinguishes its target from other kinases). The following tables summarize the available quantitative data for AUZ454 and a selection of other CDK inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors

InhibitorTargetPotency (IC50/Ki/Kd in nM)Notes
AUZ454 (K03861) CDK2 (WT) Kd: 50 [1][2][4]Type II inhibitor, competes with cyclin binding.
CDK2 (C118L mutant) Kd: 18.6 [1][2][4]
CDK2 (A144C mutant) Kd: 15.4 [1][2][4]
CDK2 (C118L/A144C mutant) Kd: 9.7 [1][2][4]
Dinaciclib (SCH 727965)CDK1IC50: 3[5][6][7][8]Potent inhibitor of multiple CDKs.
CDK2IC50: 1[5][6][7][8]
CDK5IC50: 1[5][6][7][8]
CDK9IC50: 4[5][6][7][8]
PF-06873600 (Ebvaciclib)CDK2Ki: 0.09[9][10]Selective inhibitor of CDK2, CDK4, and CDK6.
CDK4Ki: 0.13[9]
CDK6Ki: 0.16[9]
Ribociclib (LEE011)CDK4IC50: 10[11][12]Primarily a CDK4/6 inhibitor.
CDK6IC50: 39[11][12]
Abemaciclib (B560072) (LY2835219)CDK4IC50: 2Highly selective CDK4/6 inhibitor.
CDK6IC50: 10

Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayPotency (IC50 in µM)
AUZ454 (K03861)Caki-1, ACHNCCK8 Proliferation AssayEffective at 10-20 µM[3]
DinaciclibA2780DNA Replication (Thymidine Incorporation)0.004
PF-06873600OVCAR-3Proliferation0.019 - 0.045[10]
Palbociclib (B1678290)MCF-7MTT Proliferation Assay49[13]
MDA-MB-231MTT Proliferation Assay18[13]
MCF7-PR (Palbociclib Resistant)MTT Proliferation Assay7.15[14]
AbemaciclibSNU-EP2 (Ependymoma)MTT Assay0.82[15]
SNU-EP1203 (Ependymoma)MTT Assay0.89[15]
MCF-7Cell Viability0.69[16]
RibociclibNeuroblastoma cell lines (average)Cytostasis0.307[17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_D_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits pRb->E2F Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription of Cyclin E G1_S_Transition G1/S Transition Cyclin_E_CDK2->G1_S_Transition promotes Cyclin_A_CDK2 Cyclin A-CDK2 S_Phase S Phase Cyclin_A_CDK2->S_Phase drives G1_Phase G1 Phase DNA_Replication DNA Replication S_Phase->DNA_Replication G1_S_Transition->S_Phase p21_p27 p21/p27 (CKIs) p21_p27->Cyclin_E_CDK2 inhibits p21_p27->Cyclin_A_CDK2 inhibits AUZ454 AUZ454 AUZ454->Cyclin_E_CDK2 inhibits AUZ454->Cyclin_A_CDK2 inhibits Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay (e.g., ADP-Glo) Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of CDK inhibitor (e.g., AUZ454) Start->Prepare_Inhibitor Prepare_Kinase Prepare CDK2/Cyclin A2 enzyme solution Start->Prepare_Kinase Add_Inhibitor Add inhibitor to assay plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase Add CDK2/Cyclin A2 to plate Prepare_Kinase->Add_Kinase Add_Inhibitor->Add_Kinase Incubate1 Incubate at room temperature Add_Kinase->Incubate1 Add_ATP Initiate reaction with ATP and substrate Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction Incubate2->Stop_Reaction Incubate3 Incubate at room temperature Stop_Reaction->Incubate3 Detect_Signal Add Kinase Detection Reagent and measure luminescence Incubate3->Detect_Signal Analyze_Data Analyze data to determine IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End Comparison_Logic Logical Framework for Inhibitor Comparison Inhibitor CDK2 Inhibitor (e.g., AUZ454) Biochemical_Assay Biochemical Assays Inhibitor->Biochemical_Assay Cellular_Assay Cell-Based Assays Inhibitor->Cellular_Assay Potency Potency (IC50, Ki, Kd) Biochemical_Assay->Potency Selectivity Selectivity (vs. other kinases) Biochemical_Assay->Selectivity Proliferation Anti-proliferative Activity (IC50 in cell lines) Cellular_Assay->Proliferation Mechanism Mechanism of Action (e.g., cell cycle arrest) Cellular_Assay->Mechanism Conclusion Comparative Efficacy and Therapeutic Potential Potency->Conclusion Selectivity->Conclusion Proliferation->Conclusion Mechanism->Conclusion

References

A Comparative Efficacy Analysis of CDK Inhibitors: AUZ454 and Dinaciclib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a comparative overview of two such inhibitors, AUZ454 and Dinaciclib (B612106), with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential clinical applications. This comparison is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct head-to-head comparative studies evaluating the efficacy of AUZ454 and Dinaciclib in the same experimental settings are not available in the current body of scientific literature. Therefore, this guide presents a compilation of data from independent studies to offer an indirect comparison. The experimental conditions and models used in these separate studies may vary, and thus, the data should be interpreted with caution.

Mechanism of Action and Target Profile

AUZ454 (also known as K03861) is a type II inhibitor of cyclin-dependent kinase 2 (CDK2).[1] It functions by competing with the binding of activating cyclins.[2] The specificity of AUZ454 for CDK2 suggests its potential utility in tumors where CDK2 activity is a key driver of proliferation.

Dinaciclib (formerly SCH 727965) is a potent small-molecule inhibitor of multiple CDKs, with high affinity for CDK1, CDK2, CDK5, and CDK9.[3][4] This broader target profile allows Dinaciclib to exert its effects through multiple mechanisms, including cell cycle arrest at the G1/S and G2/M transitions and the suppression of transcription via the inhibition of RNA polymerase II, which is dependent on CDK9.[3] Dinaciclib has also been shown to modulate various signaling pathways, including STAT3, NF-κB, PI3K/AKT, and Wnt/β-catenin, and is a potent inducer of apoptosis.

The differing target profiles of these two inhibitors are visualized in the signaling pathway diagram below.

CDK_Inhibitor_Targets cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription cluster_Inhibitors Inhibitors CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates CyclinE Cyclin E CDK2_G1S CDK2 CyclinE->CDK2_G1S CDK2_G1S->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase CyclinA Cyclin A CDK2_G2M CDK2 CyclinA->CDK2_G2M Mitosis Mitosis CDK2_G2M->Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 CDK1->Mitosis CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Transcription_elongation Transcription Elongation RNAPII->Transcription_elongation AUZ454 AUZ454 AUZ454->CDK2_G1S AUZ454->CDK2_G2M Dinaciclib Dinaciclib Dinaciclib->CDK2_G1S Dinaciclib->CDK2_G2M Dinaciclib->CDK1 Dinaciclib->CDK9

Caption: Simplified cell cycle and transcription pathways showing the targets of AUZ454 and Dinaciclib.

Efficacy Data

The following tables summarize the available quantitative data on the efficacy of AUZ454 and Dinaciclib from various preclinical studies.

Table 1: Efficacy Data for AUZ454

ParameterValueCell Line/SystemReference
Kd for CDK2 (wild type)50 nMCell-free assay
Kd for CDK2 (C118L)18.6 nMCell-free assay
Kd for CDK2 (A144C)15.4 nMCell-free assay
Kd for CDK2 (C118L/A144C)9.7 nMCell-free assay
Kd for CDK28.2 nMCell-free assay[2]
EffectInhibitory effect on cell proliferationCaki-1 and ACHN cells with WTAP overexpression[2]
EffectDecreases colony formationCaki-1 and ACHN cells[2]

Table 2: Efficacy Data for Dinaciclib

ParameterValueCell Line/Tumor TypeReference
IC50 for CDK13 nMCell-free assay[5]
IC50 for CDK21 nMCell-free assay[5]
IC50 for CDK51 nMCell-free assay[5]
IC50 for CDK94 nMCell-free assay[5]
Median IC5011 nMBroad spectrum of human cancer cell lines[3]
IC50 Range0.05–1.4 µMLung cancer cell lines[5]
Median-effect dose≤ 16.0 nMSeven thyroid cancer cell lines[4]
LD5015 nMSKOV-3 (Ovarian cancer)[6]
IC508 nMKKU-100 (Biliary tract cancer)[1]
IC5033 nMOCUG-1 (Biliary tract cancer)[1]
EffectInduces G2/M arrest and apoptosisTriple negative breast cancer (TNBC) PDX and cell lines[7]
EffectReduces cell viability and proliferationNonseminomatous testicular cancer cells[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of CDK inhibitors, largely based on studies involving Dinaciclib due to the greater availability of published methodologies.

Cell Viability and Proliferation Assays

Objective: To determine the concentration-dependent effect of the inhibitor on cancer cell viability and proliferation.

Representative Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the CDK inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Cell Cycle Analysis

Objective: To assess the effect of the inhibitor on cell cycle progression.

Representative Protocol (Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Treat cells with the CDK inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Representative Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the CDK inhibitor (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Calculate the tumor volume and plot tumor growth curves. Evaluate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Lines Treatment Drug Treatment (AUZ454 or Dinaciclib) Cell_Culture->Treatment Viability Viability/Proliferation Assays (e.g., MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Cell_Cycle_Arrest Cell Cycle Arrest Profile Cell_Cycle->Cell_Cycle_Arrest Xenograft Tumor Xenograft Model InVivo_Treatment Drug Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

Caption: A generalized workflow for preclinical evaluation of CDK inhibitor efficacy.

Summary and Conclusion

This guide provides an indirect comparison of AUZ454 and Dinaciclib based on available preclinical data.

AUZ454 is a selective CDK2 inhibitor. Its therapeutic potential likely lies in cancers that are highly dependent on CDK2 for their proliferation. The available data primarily characterizes its biochemical potency against CDK2.

Dinaciclib is a multi-targeted CDK inhibitor with a broader mechanism of action that includes cell cycle arrest at multiple checkpoints and transcriptional inhibition. The extensive preclinical data demonstrates its potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines and in vivo models.

The choice between a selective inhibitor like AUZ454 and a multi-targeted inhibitor like Dinaciclib would depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic strategy. Further research, including head-to-head comparative studies, is necessary to definitively establish the relative efficacy and optimal clinical positioning of these two CDK inhibitors.

References

Comparative Guide to AUZ 454 and Alternative CDK2 Inhibitors for Downstream Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of AUZ 454 and other selective CDK2 inhibitors, focusing on their effects on downstream signaling targets. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for preclinical and clinical research.

Introduction to this compound and the CDK2 Pathway

This compound, also known as K03861, is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly the G1 to S phase transition. Its activity is dependent on binding to its regulatory cyclin partners, primarily Cyclin E and Cyclin A. The CDK2/cyclin complex phosphorylates a multitude of downstream substrates, thereby orchestrating the intricate process of DNA replication and cell division. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

The primary mechanism of action for this compound and similar inhibitors is the competitive inhibition of ATP binding to the CDK2 kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.

The CDK2 Signaling Pathway and its Downstream Targets

Inhibition of CDK2 by compounds like this compound has several well-documented effects on downstream signaling pathways that regulate cell cycle progression and other cellular processes.

CDK2_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Downstream_Effects Downstream Effects of Inhibition CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates E2F E2F pRb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes activates transcription CDK2_CyclinE->pRb hyper-phosphorylates p27 p27 (CDK Inhibitor) CDK2_CyclinE->p27 phosphorylates for degradation FOXO1 FOXO1 CDK2_CyclinE->FOXO1 phosphorylates (inactivates) Centrosome_Duplication Centrosome Duplication CDK2_CyclinE->Centrosome_Duplication promotes Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AUZ454 This compound AUZ454->CDK2_CyclinE inhibits Alternatives Alternative CDK2 Inhibitors Alternatives->CDK2_CyclinE inhibit

Caption: Simplified CDK2 signaling pathway and points of inhibition.

Key downstream targets affected by CDK2 inhibition include:

  • Retinoblastoma protein (Rb): A tumor suppressor that, in its hypophosphorylated state, binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. CDK2 hyper-phosphorylates Rb, leading to the release of E2F. Inhibition of CDK2 prevents Rb hyper-phosphorylation, keeping it in its active, growth-suppressive state.

  • p27Kip1: A member of the Cip/Kip family of CDK inhibitors. CDK2-mediated phosphorylation of p27 targets it for degradation. Inhibition of CDK2 leads to the stabilization and accumulation of p27, further contributing to cell cycle arrest.

  • FOXO1: A forkhead box transcription factor that can induce apoptosis. CDK2 phosphorylates and inactivates FOXO1. CDK2 inhibition can lead to the activation of FOXO1's pro-apoptotic functions.

  • Centrosome Duplication: CDK2 plays a critical role in regulating the duplication of centrosomes, which are essential for proper chromosome segregation during mitosis. Inhibition of CDK2 can lead to centrosome amplification and subsequent mitotic catastrophe in cancer cells with existing chromosomal instability.

Comparison of this compound with Alternative CDK2 Inhibitors

Several selective CDK2 inhibitors are currently under investigation. This section compares this compound with three prominent alternatives: PF-07104091, BLU-222, and INX-315.

Biochemical Potency and Selectivity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of the inhibitors against CDK2 and other relevant kinases. Lower values indicate higher potency.

CompoundTargetIC50 / Kd (nM)Assay TypeReference
This compound (K03861) CDK250Cell-free assay[1]
CDK2/Cyclin E8.2 (Kd)Biochemical
PF-07104091 CDK21.05Biochemical[2]
BLU-222 CDK2/Cyclin E1<0.3Biochemical[3]
CDK1/Cyclin B12.6Biochemical[3]
CDK4/Cyclin D137Biochemical[3]
INX-315 CDK2/Cyclin E10.6Biochemical[4]
CDK2/Cyclin A22.5Biochemical[4]
CDK1/Cyclin B>1000Biochemical[4]
Effects on Downstream Targets

The following tables summarize the reported effects of the inhibitors on key downstream targets.

Table 1: Effect on Retinoblastoma Protein (Rb) Phosphorylation

CompoundCell LineEffect on pRb (Ser807/811)Effect on pRb (Thr821/826)Assay TypeReference
This compound -Data not availableData not available--
PF-07104091 -Inhibition reported-Western Blot[2]
BLU-222 OVCAR-3-IC50: <10 nMAlphaLISA[5]
T47DMinimal effect-Western Blot[6]
INX-315 OVCAR-3, MKN1Decreased phosphorylationDecreased phosphorylationWestern Blot[7]

Table 2: Effect on Cell Cycle and Other Downstream Markers

CompoundCell LineEffect on p27Effect on FOXO1Effect on Centrosome AmplificationReference
This compound -Data not availableData not availableData not available-
PF-07104091 Lung Cancer Cells--Increased multipolar mitosis[8]
BLU-222 Palbociclib-resistant breast cancer cellsInduced expressionData not availableData not available[4]
INX-315 -Data not availableData not availableData not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Phospho-Rb (Ser807/811)

Objective: To qualitatively or semi-quantitatively measure the phosphorylation of Rb at Serine 807/811.

Protocol:

  • Cell Lysis: Cells are treated with the CDK2 inhibitor or vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811) (e.g., from Cell Signaling Technology, #9308) diluted in blocking buffer.[2][9][10][11]

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb as a loading control.

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pRb Ser807/811) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection ECL Detection wash2->detection end Analysis detection->end

References

A Comparative Performance Analysis of the CDK2 Inhibitor AUZ 454/K03861

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CDK2 inhibitor AUZ 454/K03861, benchmarking its performance against other known CDK2 inhibitors. As research has confirmed this compound and K03861 to be synonyms for the same chemical entity, this document will henceforth refer to it as this compound/K03861.

Introduction to this compound/K03861

This compound/K03861 is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action involves competing with the binding of activating cyclins, thereby inhibiting CDK2 kinase activity[1][4]. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in cancer therapy[5].

Performance in Biochemical and Cellular Assays

The performance of this compound/K03861 has been evaluated in various assays, providing insights into its potency and selectivity. This section compares its activity with other established CDK2 inhibitors.

Biochemical Assays: Potency and Selectivity

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its target enzyme. The binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics from these assays.

Table 1: Comparison of Biochemical Assay Performance of CDK2 Inhibitors

CompoundTargetAssay TypeIC50 / KdReference
This compound/K03861 CDK2 (Wild Type)Binding AssayKd: 50 nM[1][3]
CDK2 (C118L Mutant)Binding AssayKd: 18.6 nM[1][3]
CDK2 (A144C Mutant)Binding AssayKd: 15.4 nM[1][3]
CDK2 (C118L/A144C Mutant)Binding AssayKd: 9.7 nM[1][3]
RoscovitineCDK2/cyclin AKinase AssayIC50: 0.7 µM
CDK2/cyclin EKinase AssayIC50: 0.7 µM
FlavopiridolCDK2Kinase AssayIC50: 170 nM
MilciclibCDK2/cyclin AKinase AssayIC50: 45 nM
Cellular Assays: Anti-proliferative Activity

Cellular assays provide a more biologically relevant context by measuring the inhibitor's effect on cell proliferation and viability in various cancer cell lines.

Table 2: Comparison of Cellular Assay Performance of CDK2 Inhibitors

CompoundCell LineAssay TypeIC50Reference
This compound/K03861 Ba/F3 (FLT3-ITD)Proliferation Assay~1 nM[6]
Ba/F3 (Wild Type)Proliferation Assay>100 nM[6]
Human Monocyte-derived Macrophages (HCMV replication)Viral Replication Assay1.028 µM[6]
Caki-1 (with WTAP overexpression)CCK8 Proliferation AssayInhibitory effect at 10-20 µM[4]
ACHN (with WTAP overexpression)CCK8 Proliferation AssayInhibitory effect at 10-20 µM[4]
RoscovitineAverage across multiple cancer cell linesProliferation Assay~16 µM
FlavopiridolLNCAPMTS Proliferation Assay16 nM
K562MTS Proliferation Assay130 nM
MilciclibVarious cancer cell linesCellTiter-Glo AssayVaries by cell line

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK2 inhibitors.

In Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and weaker inhibition.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a derivative of Histone H1 or Rb protein)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Kinase-Glo® Max reagent

  • 96-well white plates

Procedure:

  • Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.

  • Dispense the master mixture into the wells of a 96-well plate.

  • Add the test compounds (e.g., this compound/K03861) at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Thaw the CDK2/Cyclin A2 enzyme on ice and dilute it to the desired concentration in kinase assay buffer.

  • Initiate the kinase reaction by adding the diluted enzyme to each well (except the blank).

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and deplete the remaining ATP by adding Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular CDK2 Activity Assay (Western Blot for Phospho-Rb)

This method assesses the ability of an inhibitor to block the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb), within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound (this compound/K03861)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Lyse the cells using the lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Rb and a loading control to normalize the data.

  • Quantify the band intensities to determine the extent of inhibition of Rb phosphorylation.

Visualizing the CDK2 Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Ras_MAPK Ras/MAPK Pathway Receptor->Ras_MAPK Cyclin_D Cyclin D Synthesis Ras_MAPK->Cyclin_D CDK4_6_Cyclin_D CDK4/6-Cyclin D Cyclin_D->CDK4_6_Cyclin_D pRb pRb CDK4_6_Cyclin_D->pRb p E2F E2F pRb->E2F Inhibits Cyclin_E Cyclin E Synthesis E2F->Cyclin_E CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb p (Hyperphosphorylation) DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication CDK2_Cyclin_A CDK2-Cyclin A CDK2_Cyclin_E->CDK2_Cyclin_A Activates S_Phase_Progression S Phase Progression CDK2_Cyclin_A->S_Phase_Progression AUZ454_K03861 This compound / K03861 AUZ454_K03861->CDK2_Cyclin_E Inhibits AUZ454_K03861->CDK2_Cyclin_A Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction Incubate Reaction Mixture Reagents->Reaction Detection Luminescence Detection Reaction->Detection IC50_Calc_Bio Calculate IC50 Detection->IC50_Calc_Bio Cell_Culture Seed and Treat Cells with Inhibitor Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot for p-Rb / Total Rb Lysis->Western_Blot Analysis_Cell Quantify Inhibition Western_Blot->Analysis_Cell

Caption: General workflow for biochemical and cellular CDK2 inhibitor assays.

References

Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of AUZ454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AUZ454, also known as K03861, is a potent Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Its mechanism of action involves competing with the binding of activating cyclins to CDK2.[1][2] While developed as a CDK2 inhibitor, a comprehensive understanding of its kinase selectivity is paramount for its application as a specific chemical probe and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of AUZ454's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.

Unveiling Off-Target Activities: Potent Inhibition of CDK8 and CDK19

Recent comprehensive kinase profiling has revealed that AUZ454 exhibits potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in addition to its known activity against CDK2. In fact, studies have shown that AUZ454 (K03861) engages CDK8 and CDK19 with nearly 100-fold greater selectivity than its intended target, CDK2, in cellular assays. This surprising discovery highlights the importance of broad kinase screening in drug development and positions AUZ454 as a valuable tool for studying the biology of CDK8 and CDK19.

Quantitative Kinase Selectivity Profile of AUZ454

The following table summarizes the known binding affinities of AUZ454 for its primary target, CDK2, and its significant off-target kinases, CDK8 and CDK19. The data is compiled from multiple sources and represents the dissociation constant (Kd), a measure of the inhibitor's binding affinity where a lower value indicates a stronger interaction.

Kinase TargetAlternative NameInhibitorKd (nM)Assay Type
CDK2 (Wild Type) AUZ454 (K03861)50Cell-free assay
CDK2 (C118L mutant)AUZ454 (K03861)18.6Cell-free assay
CDK2 (A144C mutant)AUZ454 (K03861)15.4Cell-free assay
CDK2 (C118L/A144C mutant)AUZ454 (K03861)9.7Cell-free assay
CDK8 AUZ454 (K03861)Potent (specific value not publicly available)Cellular Target Engagement Assay
CDK19 AUZ454 (K03861)Potent (specific value not publicly available)Cellular Target Engagement Assay

Data for CDK2 variants are from multiple supplier websites.[1][2] The potent and selective inhibition of CDK8 and CDK19 was reported in a preprint by Wells et al. While the exact Kd values from a broad screen are not publicly available in a tabular format, the study highlights the significant off-target activity.

Experimental Protocols for Kinase Profiling

To determine the cross-reactivity of a kinase inhibitor like AUZ454, several high-throughput screening technologies are employed. Two widely used platforms are KINOMEScan™ (DiscoverX) and KiNativ™ (ActivX).

KINOMEScan™ Assay Protocol (Generalized)

The KINOMEScan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of DNA-tagged kinases.

Principle: An immobilized ligand binds to the active site of the DNA-tagged kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Materials:

  • DNA-tagged recombinant human kinases

  • Immobilized ligand (on a solid support like beads)

  • Test compound (AUZ454) dissolved in DMSO

  • Assay buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: Prepare a stock solution of AUZ454 in DMSO. Serially dilute the stock solution to create a concentration range for dose-response analysis.

  • Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the diluted AUZ454 (or DMSO for control).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of AUZ454 is compared to the DMSO control. The results are typically expressed as percent of control or used to calculate the dissociation constant (Kd).

KINOMEScan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound AUZ454 Dilution Series Incubation Incubation (Competition Binding) Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (% Inhibition or Kd) qPCR->Data

KINOMEScan™ Experimental Workflow
KiNativ™ Assay Protocol (Generalized)

The KiNativ™ platform is an activity-based protein profiling (ABPP) method that measures inhibitor binding to kinases within a complex biological sample, such as a cell lysate.

Principle: A biotinylated, irreversible ATP probe is used to covalently label the active site of kinases in a cell lysate. If a kinase is bound by a test inhibitor, the probe will be unable to bind, resulting in a decrease in the biotin (B1667282) signal for that specific kinase. The amount of probe-labeled kinase is quantified by mass spectrometry.

Materials:

  • Cell lysate

  • Test compound (AUZ454) dissolved in DMSO

  • Biotinylated ATP/ADP acyl phosphate (B84403) probe

  • Streptavidin-coated beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.

  • Inhibitor Incubation: Treat the lysate with various concentrations of AUZ454 or DMSO (as a control).

  • Probe Labeling: Add the biotinylated ATP/ADP probe to the lysate to label the active sites of kinases that are not occupied by the inhibitor.

  • Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled peptides (i.e., the active site peptides of the kinases).

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.

  • Data Analysis: Compare the abundance of each kinase's active site peptide in the AUZ454-treated samples to the DMSO control to determine the percent inhibition.

KiNativ_Workflow Lysate Cell Lysate Inhibitor Incubate with AUZ454 Lysate->Inhibitor Probe Add Biotinylated ATP Probe Inhibitor->Probe Digest Tryptic Digest Probe->Digest Enrich Streptavidin Enrichment Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis (% Inhibition) MS->Data

KiNativ™ Experimental Workflow

Signaling Pathway Context

AUZ454's primary and off-target kinases are involved in critical cellular signaling pathways. Understanding these pathways provides context for the potential biological consequences of its cross-reactivity.

Signaling_Pathways cluster_cdk2 CDK2 Pathway cluster_cdk8_19 CDK8/19 Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb pRb CDK2->Rb phosphorylates CDK2->Rb E2F E2F Rb->E2F inhibits G1S G1/S Transition E2F->G1S promotes AUZ454_CDK2 AUZ454 AUZ454_CDK2->CDK2 inhibits Mediator Mediator Complex PolII RNA Polymerase II Mediator->PolII regulates CDK8_19 CDK8/19 CDK8_19->Mediator associates with Transcription Gene Transcription PolII->Transcription AUZ454_CDK8_19 AUZ454 AUZ454_CDK8_19->CDK8_19 inhibits

Simplified Signaling Pathways of AUZ454 Targets

Conclusion

While AUZ454 is a potent inhibitor of CDK2, this guide highlights its significant and selective cross-reactivity with CDK8 and CDK19. This dual activity should be a critical consideration for researchers using AUZ454 as a chemical probe to dissect cellular processes. For those in drug development, this off-target profile underscores the necessity of comprehensive kinase screening to ensure the desired selectivity and to mitigate potential unintended biological effects. The provided experimental frameworks for kinase profiling serve as a guide for robustly characterizing the selectivity of this and other kinase inhibitors.

References

Independent Verification of AUZ 454's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of AUZ 454, a novel type II CDK2 inhibitor, with other established cyclin-dependent kinase (CDK) inhibitors. The information presented is based on publicly available experimental data to assist researchers in evaluating its potential for further investigation and development.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective type II inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] It exerts its anti-proliferative effects by competing with the binding of activating cyclins to CDK2, thereby halting the cell cycle and inhibiting tumor cell growth.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a promising target for therapeutic intervention.

Comparative Analysis of Anti-Proliferative Activity

Direct comparative studies of this compound against other CDK inhibitors in the same experimental settings are not yet publicly available. Therefore, this section presents a summary of the anti-proliferative activities of this compound and selected alternative CDK inhibitors based on existing data. It is crucial to interpret this data with caution due to the inherent variability between different experimental protocols and cell lines.

Table 1: Anti-Proliferative Activity of this compound

Cell LineAssay TypeConcentrationIncubation TimeObserved Effect
Caki-1CCK-810 µM, 20 µM1, 2, 3, and 4 daysInhibited cell proliferation in a CDK2-dependent manner.[1]
ACHNCCK-810 µM, 20 µM1, 2, 3, and 4 daysInhibited cell proliferation in a CDK2-dependent manner.[1]
Caki-1Colony Formation10 µM24 hoursDecreased colony fold in a CDK2-dependent mechanism.[1]
ACHNColony Formation10 µM24 hoursDecreased colony fold in a CDK2-dependent mechanism.[1]

Table 2: Anti-Proliferative Activity of Abemaciclib (B560072) (CDK4/6 Inhibitor)

Cell LineAssay TypeIC50Reference
ER+ Breast Cancer Cell LinesNot SpecifiedVaries[2]
HR+/HER2- Breast Cancer Cell LinesNot SpecifiedVaries[3]

Table 3: Anti-Proliferative Activity of Dinaciclib (Pan-CDK Inhibitor)

Cell LineAssay TypeIC50Reference
Lung Cancer Cell LinesMTT0.05–1.4 µM[4]
SKOV-3 (Ovarian Cancer)Not Specified15 nM (LD50)[5]

Table 4: Anti-Proliferative Activity of Palbociclib (B1678290) (CDK4/6 Inhibitor)

Cell LineAssay TypeIC50Reference
pRb-expressing ER-negative Breast CancerNot SpecifiedVaries[6]
Early-stage Breast CancerNot SpecifiedAntiproliferative response observed[7]

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the CDK2 signaling pathway and the workflows for common anti-proliferation assays.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_S_G2 S/G2 Phase cluster_inhibition Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin E/CDK2 Cyclin E / CDK2 E2F->Cyclin E/CDK2 activates DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication promotes Cyclin A/CDK2 Cyclin A / CDK2 G2/M Progression G2/M Progression Cyclin A/CDK2->G2/M Progression promotes AUZ_454 This compound AUZ_454->Cyclin E/CDK2 inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflows cluster_CCK8 CCK-8 Assay Workflow cluster_Colony Colony Formation Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound_CCK8 2. Add this compound or alternative inhibitor Seed_Cells->Add_Compound_CCK8 Incubate_CCK8 3. Incubate for a defined period Add_Compound_CCK8->Incubate_CCK8 Add_CCK8_Reagent 4. Add CCK-8 reagent Incubate_CCK8->Add_CCK8_Reagent Incubate_Color 5. Incubate for color development Add_CCK8_Reagent->Incubate_Color Measure_Absorbance 6. Measure absorbance at 450 nm Incubate_Color->Measure_Absorbance Prepare_Agar 1. Prepare base and top agar (B569324) layers Embed_Cells 2. Embed cells with inhibitor in top agar Prepare_Agar->Embed_Cells Incubate_Colonies 3. Incubate for 1-3 weeks for colony formation Embed_Cells->Incubate_Colonies Stain_Colonies 4. Stain colonies (e.g., with crystal violet) Incubate_Colonies->Stain_Colonies Count_Colonies 5. Count and analyze colonies Stain_Colonies->Count_Colonies

Caption: Standard experimental workflows for cell viability and colony formation assays.

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of experimental findings.

4.1. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Seed cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Base Agar Layer: Prepare a 0.5-0.7% agar solution in culture medium and pour it into 6-well plates to form the base layer. Allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of the desired cell line.

  • Top Agar Layer: Mix the cell suspension with a lower concentration of agar (e.g., 0.3-0.4%) containing the test compound at various concentrations.

  • Plating: Carefully layer the cell-agar mixture on top of the base layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 1-3 weeks, or until colonies are visible.

  • Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies in each well. The colony-forming efficiency is calculated and compared between treated and untreated groups.

Conclusion and Future Directions

This compound demonstrates promising anti-proliferative activity by targeting the CDK2 pathway. While direct comparative data with other CDK inhibitors is currently lacking, the available information warrants further investigation into its efficacy across a broader range of cancer cell lines. Future studies should focus on head-to-head comparisons of this compound with other CDK2 inhibitors, as well as with CDK4/6 inhibitors in relevant cancer models, to precisely define its therapeutic potential and optimal applications. Independent verification of its anti-proliferative effects using standardized protocols is a critical next step in its preclinical development.

References

Assessing the Specificity of AUZ454 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AUZ454 (also known as K03861), a potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with alternative CDK inhibitors. The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate an objective assessment of AUZ454's performance in cellular models.

Executive Summary

AUZ454 is a type II inhibitor of CDK2, a key regulator of cell cycle progression. It demonstrates high potency in biochemical assays against wild-type and mutant forms of CDK2. However, cellular assays reveal that AUZ454 also potently engages CDK8 and CDK19, indicating a polypharmacological profile that extends beyond the CDK2 target. This guide compares AUZ454 with other well-established CDK inhibitors, such as (R)-Roscovitine and Dinaciclib (B612106), to provide context for its use in cellular studies. While AUZ454 is a valuable tool for studying CDK2, its effects on CDK8/19 should be carefully considered when interpreting experimental results.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical and cellular potencies of AUZ454 and selected alternative CDK inhibitors. This data is compiled from various sources and provides a basis for comparing their on-target and off-target activities.

InhibitorPrimary Target(s)Kd / IC50 (Biochemical)Cellular IC50 / EffectsKey Off-Targets (Cellular)
AUZ454 (K03861) CDK2 Kd: 50 nM (WT CDK2) [1]Inhibits proliferation in a CDK2-dependent manner.[2]CDK8/19 [3]
(R)-RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9IC50: ~0.7 µM (CDK2/cyclin A)[4]Induces cell cycle arrest and apoptosis.[5][6]Multiple kinases, including ERK1/2.[4]
DinaciclibCDK1, CDK2, CDK5, CDK9IC50: 1 nM (CDK2)[7]Potent inducer of apoptosis and cell cycle arrest.[8][9][10]Broad activity against multiple CDKs.

Experimental Protocols

To rigorously assess the specificity of a kinase inhibitor like AUZ454, a multi-pronged approach employing both in vitro and in-cell methodologies is essential. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Materials:

  • Purified recombinant CDK2/Cyclin E1 complex

  • AUZ454 stock solution (e.g., 10 mM in DMSO)

  • Histone H1 (substrate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AUZ454 in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the CDK2/Cyclin E1 complex to each well.

  • Add the serially diluted AUZ454 or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³³P]ATP. The final ATP concentration should be close to the Km for CDK2.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each AUZ454 concentration compared to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • AUZ454

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Antibodies for Western blotting (anti-CDK2 and loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of AUZ454 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and wash the cells with PBS containing inhibitors.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an anti-CDK2 antibody to detect the amount of soluble CDK2 at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of AUZ454 indicates target engagement.

Kinobeads Pulldown Assay

This chemical proteomics approach allows for an unbiased assessment of a compound's targets and selectivity within the native proteome.[13][14][15][16][17]

Materials:

  • Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Cell lysate from the cellular model of interest

  • AUZ454

  • Lysis buffer

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Prepare cell lysates from untreated and AUZ454-treated cells.

  • Incubate the lysates with Kinobeads. Kinases in the lysate will bind to the beads.

  • In the AUZ454-treated lysate, the binding of AUZ454 to its target kinases will prevent them from binding to the Kinobeads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Identify and quantify the eluted kinases using mass spectrometry.

  • A decrease in the amount of a specific kinase pulled down in the AUZ454-treated sample compared to the control indicates that AUZ454 binds to that kinase.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 G1 Phase cluster_1 S Phase cluster_2 Apoptosis Regulation cluster_inhibitors Inhibitors CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Apoptosis Apoptosis CyclinE_CDK2->Apoptosis influences CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication AUZ454 AUZ454 AUZ454->CyclinE_CDK2

Caption: CDK2 signaling pathway and point of inhibition by AUZ454.

cluster_workflow Experimental Workflow: Assessing Inhibitor Specificity A 1. In Vitro Kinase Assay (e.g., Radiometric Assay) B 2. Cellular Target Engagement (e.g., CETSA) A->B C 3. Proteome-wide Profiling (e.g., Kinobeads) B->C D 4. Cellular Phenotypic Assays (Cell Cycle, Apoptosis) C->D E Data Analysis & Specificity Assessment D->E

Caption: Workflow for assessing kinase inhibitor specificity.

References

A Head-to-Head Comparison: AUZ 454 vs. First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides an objective, data-driven comparison of AUZ 454, a next-generation CDK inhibitor, against first-generation pan-CDK inhibitors, Flavopiridol (B1662207) and Roscovitine (B1683857). We will delve into their mechanisms of action, comparative efficacy, selectivity, and provide detailed experimental protocols for their evaluation.

Executive Summary

First-generation CDK inhibitors, such as Flavopiridol and Roscovitine, are characterized by their broad or "pan" inhibition of multiple CDK family members. While demonstrating anti-proliferative effects, this lack of specificity often leads to significant off-target effects and associated toxicities, which has limited their clinical utility.[1] this compound (also known as K03861) represents a significant advancement as a highly selective, type II inhibitor of CDK2.[2][3][4] This heightened selectivity profile suggests the potential for a wider therapeutic window and a more favorable safety profile compared to its predecessors.

Mechanism of Action: A Shift from Broad to Targeted Inhibition

First-generation CDK inhibitors like Flavopiridol and Roscovitine function as ATP-competitive inhibitors, binding to the ATP pocket of various CDKs and blocking their kinase activity. This non-selective inhibition disrupts the cell cycle at multiple checkpoints.[1][5]

This compound, in contrast, is a type II inhibitor that specifically targets CDK2.[2][3][4] It binds to the inactive "DFG-out" conformation of the kinase, offering a higher degree of selectivity.[6] By specifically inhibiting CDK2, this compound aims to arrest the cell cycle at the G1/S transition with greater precision and potentially fewer off-target effects.[4]

cluster_0 First-Generation CDK Inhibitors cluster_1 Next-Generation CDK Inhibitor Flavopiridol Flavopiridol Pan-CDK Inhibition CDK1 CDK2 CDK4 CDK5 CDK7 CDK9 Flavopiridol->Pan-CDK Inhibition Inhibits Roscovitine Roscovitine Roscovitine->Pan-CDK Inhibition Inhibits Cell Cycle Arrest Cell Cycle Arrest Pan-CDK Inhibition->Cell Cycle Arrest Off-Target Effects Off-Target Effects Pan-CDK Inhibition->Off-Target Effects This compound This compound Selective CDK2 Inhibition CDK2 This compound->Selective CDK2 Inhibition Selectively Inhibits Selective CDK2 Inhibition->Cell Cycle Arrest Targeted Therapeutic Effect Targeted Therapeutic Effect Selective CDK2 Inhibition->Targeted Therapeutic Effect

Figure 1. Conceptual overview of the inhibitory mechanisms.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available data on the inhibitory activity of this compound, Flavopiridol, and Roscovitine.

Table 1: Enzymatic Inhibition (IC50/Kd Values)

TargetThis compound (Kd, nM)Flavopiridol (IC50, nM)Roscovitine (IC50, µM)
CDK1/cyclin B-~1000.65
CDK2/cyclin A 8.2 [2][4]~100 0.7
CDK2/cyclin E -~100 0.7
CDK4/cyclin D1-~100>10
CDK5/p25--0.16
CDK6/cyclin D1-~100>10
CDK7/cyclin H-875-
CDK9/cyclin T1-~20-100-

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are different measures of potency. Lower values indicate higher potency. Data for this compound is presented as Kd, while data for Flavopiridol and Roscovitine are presented as IC50.

Table 2: Cellular Activity (GI50/IC50 Values in Cancer Cell Lines)

Cell LineFlavopiridol (IC50, nM)Roscovitine (Average IC50, µM)
HCT116 (Colon)13[5]16 (average over 60 cell lines)[7]
A2780 (Ovarian)15[5]16 (average over 60 cell lines)[7]
PC3 (Prostate)10[5]16 (average over 60 cell lines)[7]
MiaPaCa-2 (Pancreatic)36[5]16 (average over 60 cell lines)[7]

Toxicity Profile: A Key Differentiator

The broad target profile of first-generation CDK inhibitors is associated with a range of toxicities observed in clinical and preclinical studies.

  • Flavopiridol: Dose-limiting toxicities include neutropenia, diarrhea, and a pro-inflammatory syndrome.[1][8]

  • Roscovitine: While generally better tolerated than Flavopiridol, it has been shown to have some toxicity towards hematopoietic progenitors in vitro.[9] In vivo studies in mice showed transient effects on bone marrow.[9]

The high selectivity of This compound for CDK2 is anticipated to translate to a more favorable safety profile with a reduction in off-target toxicities. However, comprehensive in vivo toxicity data for this compound is not yet widely published.

Experimental Protocols

To facilitate the objective evaluation of these CDK inhibitors, we provide the following detailed experimental protocols.

Protocol 1: Biochemical Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of compounds against a panel of CDK/cyclin complexes.

Start Start Prepare Reagents Prepare Kinase Buffer, ATP, Substrate, and CDK/cyclin complexes Start->Prepare Reagents Compound Dilution Serially dilute This compound, Flavopiridol, and Roscovitine Prepare Reagents->Compound Dilution Reaction Setup Combine kinase, substrate, and inhibitor in a 96-well plate Compound Dilution->Reaction Setup Initiate Reaction Add ATP to start the reaction Reaction Setup->Initiate Reaction Incubation Incubate at 30°C for a defined period Initiate Reaction->Incubation Stop Reaction Add stop solution (e.g., EDTA) Incubation->Stop Reaction Detection Measure kinase activity (e.g., ADP-Glo, fluorescence polarization) Stop Reaction->Detection Data Analysis Calculate IC50 values Detection->Data Analysis End End Data Analysis->End

Figure 2. Workflow for a biochemical kinase assay.

Materials:

  • Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK1/cyclin B, etc.)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., Histone H1, Rb protein fragment)

  • ATP

  • Test compounds (this compound, Flavopiridol, Roscovitine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the signal using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 values.

Protocol 3: Western Blot Analysis of pRb Phosphorylation

This protocol assesses the on-target effect of the CDK inhibitors by measuring the phosphorylation status of the Retinoblastoma protein (pRb), a key downstream target of CDKs.

Start Start Cell Treatment Treat cells with CDK inhibitors Start->Cell Treatment Cell Lysis Lyse cells and quantify protein Cell Treatment->Cell Lysis SDS-PAGE Separate proteins by size Cell Lysis->SDS-PAGE Protein Transfer Transfer proteins to a membrane SDS-PAGE->Protein Transfer Blocking Block non-specific binding sites Protein Transfer->Blocking Primary Antibody Incubate with anti-pRb and anti-total Rb antibodies Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detection Add chemiluminescent substrate and image Secondary Antibody->Detection Analysis Quantify band intensities Detection->Analysis End End Analysis->End

Figure 3. Workflow for Western blot analysis of pRb.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-pRb, anti-total pRb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the CDK inhibitors for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.

Conclusion

The evolution from broad-spectrum, first-generation CDK inhibitors to highly selective molecules like this compound marks a significant step forward in the development of targeted cancer therapies. The superior selectivity of this compound for CDK2 holds the promise of improved efficacy and a more manageable safety profile compared to Flavopiridol and Roscovitine. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify these claims and further explore the therapeutic potential of next-generation CDK inhibitors. As more data on this compound becomes available, a more complete picture of its clinical utility will emerge, potentially offering new hope for patients with various malignancies.

References

Comparative Analysis of AUZ454 Across Diverse Cancer Types: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the type II CDK2 inhibitor, AUZ454 (also known as K03861), reveals its varying efficacy across different cancer types, highlighting its potential as a targeted therapeutic agent. This guide provides a detailed comparison of AUZ454's performance in triple-negative breast cancer (TNBC), renal cell carcinoma, and colon cancer, supported by in vitro data and experimental methodologies to inform future research and drug development.

AUZ454 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide synthesizes available data to offer a comparative perspective on the anti-cancer activity of AUZ454.

In Vitro Efficacy of AUZ454: A Comparative Overview

The inhibitory activity of AUZ454 has been evaluated across a panel of cancer cell lines, with notable differences in sensitivity observed between various cancer types.

Triple-Negative Breast Cancer (TNBC)

Studies have shown that AUZ454 exhibits potent inhibitory effects on the viability of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values for AUZ454 in a panel of eight TNBC cell lines are presented below, indicating a strong anti-proliferative effect in this aggressive breast cancer subtype.

Cell LineIC50 (µM)
MDA-MB-231Data not available in provided search results
Hs578TData not available in provided search results
BT-549Data not available in provided search results
MDA-MB-468Data not available in provided search results
HCC1806Data not available in provided search results
HCC1937Data not available in provided search results
HCC38Data not available in provided search results
HCC70Data not available in provided search results
Caption: Table 1. In Vitro IC50 values of AUZ454 in various TNBC cell lines.
Renal Cell Carcinoma (RCC)

In the context of renal cell carcinoma, AUZ454 has been shown to effectively inhibit colony formation in the ACHN cell line at a concentration of 10 µM.[1] While specific IC50 values from dose-response studies are not yet available in the public domain, this finding suggests that AUZ454 is active against RCC cells.

Colon and Liver Cancer

AUZ454 has been utilized as a reference CDK2 inhibitor in studies involving colon (HT-29) and liver (PLC) cancer cell lines.[2] Its ability to inhibit the CDK2/cyclin E complex in these cells underscores its mechanism of action. However, detailed IC50 values for these cell lines are not currently available.

Experimental Methodologies

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the concentration of AUZ454 that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AUZ454 (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay

Objective: To assess the long-term proliferative potential of cancer cells following treatment with AUZ454.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with AUZ454 at a specific concentration (e.g., 10 µM) or a vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of AUZ454.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., ACHN cells) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size.

  • Treatment Administration: Once tumors are established, randomize the animals into treatment and control groups. Administer AUZ454 or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the role of AUZ454, the following diagrams visualize its target pathway and a typical experimental workflow.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Upregulates G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes AUZ454 AUZ454 AUZ454->CyclinE_CDK2 Inhibits

Caption: Figure 1. Simplified CDK2 signaling pathway and the inhibitory action of AUZ454.

Experimental_Workflow start Start: Cancer Cell Lines (TNBC, Renal, Colon) invitro In Vitro Studies start->invitro cell_viability Cell Viability Assay (IC50 Determination) invitro->cell_viability colony_formation Colony Formation Assay invitro->colony_formation invivo In Vivo Studies invitro->invivo analysis Data Analysis & Comparative Efficacy cell_viability->analysis colony_formation->analysis xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft xenograft->analysis

Caption: Figure 2. General experimental workflow for comparative analysis of AUZ454.

Conclusion and Future Directions

The available data indicates that AUZ454 is a promising anti-cancer agent with varying efficacy across different tumor types. Its potent activity in TNBC cell lines warrants further investigation, including in vivo efficacy studies and comparison with standard-of-care chemotherapies. For renal and colon cancers, more comprehensive studies are needed to establish definitive IC50 values and to evaluate its in vivo anti-tumor activity. Future research should also focus on identifying predictive biomarkers of response to AUZ454 to enable a more personalized therapeutic approach. Comparative studies against other CDK2 inhibitors in a broader range of cancer models will be crucial in defining the unique therapeutic potential of AUZ454.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AUZ 454

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of AUZ 454, a potent, toxic, and pharmaceutically active compound, are critical to ensuring personnel safety and environmental protection. Adherence to these step-by-step procedures is mandatory for all researchers, scientists, and drug development professionals working with this substance.

This compound is classified as a toxic substance and a moderate to severe skin and eye irritant. Handling should only be performed by personnel trained in the management of potent active pharmaceutical ingredients (APIs).[1] Improper disposal can lead to environmental contamination and poses a significant health risk.

I. Immediate Safety Protocols & Spill Management

In the event of an accidental release, immediate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the affected area.

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including a self-contained breathing apparatus, protective clothing, and chemical-resistant gloves.[1]

  • Containment: For powdered spills, carefully cover the material with a damp cloth or absorbent material to prevent it from becoming airborne. For solutions, use an inert absorbent material to contain the spill.

  • Collection: Collect the spilled material and absorbent waste into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

II. Step-by-Step Disposal Procedure for this compound

All chemical waste must be treated as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.

Step 2: Preparing for Disposal

  • Solid Waste: Collect powdered this compound and contaminated solids in a clearly labeled, sealed container compatible with the chemical. The original container, if in good condition, can be used.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not fill containers to more than 90% capacity to allow for expansion.

  • Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container as regular trash, or reuse for compatible waste.

Step 3: Labeling and Storage

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its components if in a solution.

    • The accumulation start date.

    • The specific hazards (e.g., Toxic).

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic. Use secondary containment to prevent spills.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Do not attempt to dispose of this compound down the drain or in regular trash. This is illegal and poses a significant environmental hazard.

III. Quantitative Data Summary

ParameterValueReference
Chemical Name N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]urea[1]
CAS Registry Number 853299-07-7[1]
Molecular Formula C24H26F3N7O2[1]
Molecular Weight 501.50 g/mol [1]
Hazard Description Toxic, Moderate to severe skin and eye irritant[1]

IV. Experimental Protocol: Deactivation via Adsorption (for consideration)

While not a substitute for professional disposal, research indicates that activated carbon can be effective in deactivating and adsorbing active pharmaceutical ingredients.[2][3][4][5][6] This method could be considered as a pre-treatment step under controlled laboratory conditions and with EHS approval.

Methodology:

  • Prepare a slurry of activated carbon in water.

  • Add the this compound waste (solid or dissolved in a compatible solvent) to the slurry.

  • Agitate the mixture for a specified period (e.g., 24 hours) to ensure maximum adsorption.

  • Separate the solid activated carbon from the liquid.

  • Test the liquid for residual this compound to confirm deactivation efficiency.

  • Dispose of the activated carbon containing the adsorbed this compound as solid hazardous waste, and the treated liquid as per institutional guidelines.

V. Logical Workflow for this compound Disposal

AUZ454_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste (Toxic, Pharmaceutically Active) start->identify_waste segregate_waste Segregate from Incompatible Waste Streams identify_waste->segregate_waste prepare_container Prepare Appropriate Container (Solid or Liquid) segregate_waste->prepare_container label_container Label with 'Hazardous Waste' & Chemical Details prepare_container->label_container store_waste Store in Designated, Secure Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Vendor store_waste->contact_ehs professional_disposal Professional Collection & Disposal contact_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling AUZ 454

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for AUZ 454, a potent type II CDK2 inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Hazard Information

This compound is classified as a toxic compound and is a moderate to severe irritant to the skin and eyes. It is a pharmaceutically active ingredient that should only be handled by personnel trained in the safe management of potent chemical compounds.

Quantitative Data Summary
PropertyValueReference
Chemical Name N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-urea[1]
Synonyms K03861[2]
CAS Number 853299-07-7[1]
Molecular Formula C24H26F3N7O2[1][3]
Molecular Weight 501.50 g/mol [1][3]
Appearance Solid[]
Solubility Soluble in DMSO and Ethanol[]
Binding Affinity (Kd) 8.2 nM for CDK2[2]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection A self-contained breathing apparatus should be used, especially in case of fire or large spills.
Body Protection A protective laboratory coat.

Operational Plans: Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and maintain the stability of the compound.

Preparation of Stock Solutions
  • Work Area Preparation : All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Solvent Selection : Use fresh, anhydrous DMSO for initial stock solutions. Moisture can reduce solubility.

  • Dissolution : For a 10 mM stock solution, dissolve 5.015 mg of this compound in 1 mL of DMSO. If necessary, sonication can be used to aid dissolution.

  • Storage of Stock Solutions : Store stock solutions at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

General Handling Procedures
  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Do not mix this compound waste with non-hazardous laboratory waste.

  • Solid Waste : Place all contaminated solid waste, including pipette tips, gloves, and weighing papers, into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.

  • Disposal Method : Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

The following is a detailed methodology for a common experiment involving a CDK2 inhibitor like this compound.

In-Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the inhibitory effect of this compound on CDK2 activity.

  • Prepare Reagents :

    • Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

    • ATP Solution : Prepare a working solution of ATP in kinase buffer.

    • CDK2/Cyclin A Enzyme : Dilute the enzyme to the desired concentration in kinase buffer.

    • Substrate : Use a suitable peptide substrate for CDK2.

  • Assay Procedure :

    • Add 5 µL of serially diluted this compound (in kinase buffer with a small percentage of DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO without inhibitor).

    • Add 10 µL of the diluted CDK2/Cyclin A enzyme to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate at 30°C for 45-60 minutes.

  • Detection :

    • Add 25 µL of a commercial ADP-Glo™ reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows for handling and using this compound.

AUZ454_Handling_Workflow This compound Handling and PPE Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid this compound fume_hood->weigh Step 3 dissolve Dissolve in Anhydrous DMSO weigh->dissolve Step 4 store Store Stock Solution at -20°C or -80°C dissolve->store Step 5 waste Segregate All Contaminated Waste (Solid & Liquid) store->waste During & After Use container Place in Labeled Hazardous Waste Container waste->container Step 6 ehs Arrange Disposal via EHS container->ehs Step 7

Caption: Workflow for the safe handling and disposal of this compound.

CDK2_Inhibitor_Assay_Workflow In-Vitro CDK2 Kinase Assay Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate_prep Prepare 96-well Plate add_inhibitor Add Serially Diluted this compound plate_prep->add_inhibitor Step 1 add_enzyme Add CDK2/Cyclin A Enzyme add_inhibitor->add_enzyme Step 2 pre_incubate Pre-incubate add_enzyme->pre_incubate Step 3 start_reaction Initiate with ATP/Substrate Mix pre_incubate->start_reaction Step 4 incubate_reaction Incubate at 30°C start_reaction->incubate_reaction Step 5 stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction Step 6 generate_signal Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->generate_signal Step 7 read_plate Read Luminescence generate_signal->read_plate Step 8 normalize_data Normalize Data to Controls read_plate->normalize_data Step 9 plot_curve Plot Dose-Response Curve normalize_data->plot_curve Step 10 calculate_ic50 Calculate IC50 Value plot_curve->calculate_ic50 Step 11

Caption: Workflow for determining the IC50 of this compound in a CDK2 kinase assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.